Benzyl 1,4-diazepane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDQJVDEALOIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402703 | |
| Record name | Benzyl 1-homopiperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117009-97-9 | |
| Record name | Benzyl 1-homopiperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazepane, N1-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl 1,4-diazepane-1-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzyl 1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the insomnia medication Suvorexant. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
Identifiers and Computed Properties
A summary of the key identifiers and computed chemical properties for this compound and its 5-methyl derivatives is provided in the table below. These computed values are useful for predicting the compound's behavior in various chemical and biological systems.
| Property | This compound | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | (S)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | Reference(s) |
| CAS Number | 117009-97-9 | 1001401-60-0 | 1001401-61-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ | [1][2][4] |
| Molecular Weight | 234.29 g/mol | 248.33 g/mol | 248.32 g/mol | [1][4][5] |
| IUPAC Name | This compound | benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | [2][4][5] |
| SMILES | C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | C[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1 | C[C@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1 | [2][4][5] |
| InChIKey | BXDQJVDEALOIQW-UHFFFAOYSA-N | DQUGXUOXPVSJFN-GFCCVEGCSA-N | DQUGXUOXPVSJFN-LBPRGKRZSA-N | [2][4][5] |
| XLogP (predicted) | 1.3 | 1.8 | 1.8 | [4][5] |
| Topological Polar Surface Area | 41.6 Ų | 41.6 Ų | 41.6 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | 3 | 3 | [4][5] |
| Rotatable Bond Count | 3 | 2 | 2 | [4][5] |
Experimental Physical Properties
Detailed experimental data on the physical properties of this compound are scarce in the literature. The 5-methyl derivative is reported to be a liquid or oil at room temperature.[6][7]
| Property | Value | Reference(s) |
| Physical State | Liquid/Oil (for 5-methyl derivative) | [6][7] |
| Solubility | Soluble in organic solvents, less soluble in water (qualitative) | [7] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the diazepane ring (in the aliphatic region, ~2.5-3.6 ppm). For the 5-methyl derivative, a doublet for the methyl group would also be expected.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylate group (~155 ppm), the carbons of the aromatic ring (~127-137 ppm), the methylene carbon of the benzyl group (~67 ppm), and the carbons of the diazepane ring (~40-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (carbamate) | 1680-1700 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1000-1250 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is 234.1368 Da.[4] Predicted collision cross-section values for various adducts have been calculated.[4]
Experimental Protocols
A patent for the chiral resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate provides insight into purification techniques. The free base can be obtained as a colorless oil by concentrating the combined organic phases after extraction with a solvent like dichloromethane.[6] Purification is often achieved using flash column chromatography.[9]
General Purification Procedure (by Extraction)
-
Following a reaction, the mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[9]
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.[6][9]
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄).[9]
-
The solvent is removed under reduced pressure to yield the crude product, which can then be further purified.[6][9]
Logical and Workflow Diagrams
The following diagrams illustrate the role of this compound as a synthetic intermediate and a general workflow for its synthesis and purification.
References
- 1. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
- 2. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 8. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Benzyl 1,4-diazepane-1-carboxylate: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of Benzyl 1,4-diazepane-1-carboxylate. This compound, built upon the privileged 1,4-diazepane scaffold, is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.
Core Molecular Structure and Physicochemical Properties
This compound (CAS No. 117009-97-9) is a heterocyclic compound with the molecular formula C13H18N2O2.[1] Its structure features a seven-membered diazepane ring N-protected with a benzyloxycarbonyl (Cbz) group. This Cbz protecting group is crucial in synthetic chemistry, allowing for selective reactions at the unprotected secondary amine.
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C13H18N2O2 | [1] |
| Molecular Weight | 234.29 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 130 °C / 0.5 mmHg | [2] |
| Density | 1.13 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.545 | [2] |
| pKa (Predicted) | 10.42 ± 0.20 | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Solubility | Soluble in organic solvents, less soluble in water. | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While experimentally obtained spectra are not widely published in peer-reviewed literature, predicted data and typical spectral features are presented below.
Mass Spectrometry (Predicted)
| Adduct | Predicted m/z |
| [M+H]+ | 235.14411 |
| [M+Na]+ | 257.12605 |
| [M-H]- | 233.12955 |
| [M]+ | 234.13628 |
| [Source: PubChemLite][1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H (secondary amine) | 3300-3500 (if present as impurity or deprotected) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=O (carbamate) | 1680-1700 |
| C-N | 1000-1250 |
Experimental Protocols: Synthesis of the 1,4-Diazepane Ring
The synthesis of the 1,4-diazepane core is a key step in obtaining this compound and its derivatives. Several synthetic strategies have been developed for this purpose. A general and illustrative workflow for the construction of a protected 1,4-diazepane ring is outlined below. This protocol is based on the common strategy of intramolecular cyclization.
General Protocol for Intramolecular Cyclization to form a 1,4-Diazepane Ring:
-
Starting Materials: A suitable N-protected amino acid and an N-protected amino alcohol. The choice of protecting groups is critical to ensure selective reactions.
-
Amide Coupling: The carboxylic acid of the N-protected amino acid is coupled with the amino group of the N-protected amino alcohol using a standard peptide coupling reagent (e.g., DCC, HBTU) to form a linear precursor.
-
Deprotection: One of the N-protecting groups is selectively removed to liberate a free amine.
-
Cyclization: The linear precursor undergoes an intramolecular cyclization reaction. This can be achieved through various methods, such as a Mitsunobu reaction or by converting the terminal alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic attack by the free amine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,4-diazepane derivative.
Caption: General workflow for the synthesis of a protected 1,4-diazepane ring.
Biological Significance and Signaling Pathways
The 1,4-diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[5] Derivatives of 1,4-diazepines have demonstrated a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[6][7]
While the specific biological targets and signaling pathways for this compound have not been extensively studied, the broader class of 1,4-diazepane derivatives are known to interact with several key biological systems:
-
GABAergic System: Similar to benzodiazepines, some 1,4-diazepane derivatives are thought to modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. This interaction is often responsible for their anxiolytic and anticonvulsant effects.[8]
-
Sigma (σ) Receptors: Certain 1,4-diazepane-containing derivatives have been identified as ligands for sigma receptors.[1] These receptors are implicated in a variety of neurological functions and are targets for the development of antipsychotic and neuroprotective agents.[1]
-
Orexin Receptors: Notably, derivatives of this compound, such as (R)-1-benzyl-5-methyl-1,4-diazepane, are crucial intermediates in the synthesis of Suvorexant, a dual orexin receptor antagonist used to treat insomnia.[8] Orexin receptors are key regulators of the sleep-wake cycle.
The following diagram illustrates a potential, generalized signaling pathway for a 1,4-diazepane derivative acting as a modulator of a G-protein coupled receptor (GPCR), a common target for this class of compounds.
Caption: Generalized GPCR signaling pathway for a 1,4-diazepane derivative.
Conclusion
This compound is a versatile chemical entity with significant potential in drug discovery and development. Its core 1,4-diazepane structure provides a foundation for the synthesis of a wide array of biologically active molecules. This technical guide has summarized the key molecular and physicochemical properties, provided an illustrative synthetic workflow, and highlighted the potential biological signaling pathways associated with this important class of compounds. Further research into the specific biological targets of this compound and its close analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Benzyl 1-homopiperazine carboxylate | 117009-97-9 [chemicalbook.com]
- 3. This compound, CasNo.117009-97-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 4. jocpr.com [jocpr.com]
- 5. thoreauchem.com [thoreauchem.com]
- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cy.pharmasynce.com [cy.pharmasynce.com]
- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
Technical Guide: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate
CAS Number: 1001401-60-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The specific (R)-configuration of this intermediate is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of Suvorexant.
Chemical and Physical Properties
A summary of the key quantitative data for (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1001401-60-0 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 248.33 g/mol | [2][3] |
| Purity | Typically >97% | |
| Appearance | Liquid | |
| Boiling Point | 373.9 ± 35.0 °C at 760 mmHg | |
| Flash Point | 179.9 ± 25.9 °C | |
| Storage Temperature | 2-8°C, protect from light | [3] |
| IUPAC Name | benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |
| Synonyms | (R)-1-Cbz-5-methyl-1,4-diazepane, (5R)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid phenylmethyl ester | [1][3] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical step in the manufacturing of Suvorexant. Two primary strategies are employed: the resolution of a racemic mixture and enantioselective synthesis.
Chiral Resolution of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate
A common approach involves the preparation of a racemic mixture of benzyl 5-methyl-1,4-diazepane-1-carboxylate, followed by chiral resolution to isolate the desired (R)-enantiomer. A patented method describes the use of a co-crystal formation with a chiral resolving agent.
Experimental Protocol: Co-crystal Resolution
This protocol is adapted from patent literature describing the resolution of the racemic hydrochloride salt.
-
Step 1: Co-crystal Formation. A solution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) is prepared in a suitable solvent, such as acetonitrile.
-
Step 2: Crystallization. The solution is allowed to crystallize, leading to the formation of a co-crystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.
-
Step 3: Dissociation. The isolated co-crystal is then slurried in water to dissociate the complex.
-
Step 4: Isolation of the Free Base. The aqueous phase is basified, and the (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate free base is extracted with an appropriate organic solvent. The organic phases are combined and concentrated to yield the final product as an oil.
Enantioselective Synthesis
An alternative is the direct enantioselective synthesis, which often involves the reduction of a prochiral precursor.
Illustrative Experimental Protocol: Reduction of a Dione Precursor
This protocol is based on synthetic routes described for Suvorexant intermediates.
-
Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione. This precursor is prepared from (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate through deprotection and subsequent intramolecular cyclization.
-
Step 2: Reduction to (R)-1-benzyl-5-methyl-1,4-diazepane. A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added portionwise to a suspension of lithium aluminum hydride (LiAlH₄) (6.0 equivalents) in THF at 0°C.
-
Step 3: Reaction Execution. The reaction mixture is stirred at room temperature overnight.
-
Step 4: Quenching and Work-up. The reaction is cooled to 0°C and carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Step 5: Isolation. The resulting mixture is filtered, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to provide the crude product, which can be further purified if necessary.
-
Step 6: Carboxylate Formation. The resulting (R)-1-benzyl-5-methyl-1,4-diazepane is then reacted with a suitable benzyl chloroformate to yield (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
Role in Suvorexant Synthesis and Signaling Pathway
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is not known to possess significant biological activity itself. Its importance lies in its role as a key building block for Suvorexant. The diazepane core is a privileged scaffold in medicinal chemistry, and the specific stereochemistry at the 5-position is crucial for the high-affinity binding of Suvorexant to its targets.
Suvorexant is a dual orexin receptor antagonist (DORA). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. By blocking the binding of orexins to their receptors, Suvorexant suppresses the wake drive, thereby promoting sleep.
Below is a diagram illustrating the logical relationship of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate as an intermediate in the synthesis of Suvorexant and the subsequent mechanism of action of Suvorexant on the orexin signaling pathway.
References
Technical Guide: Physicochemical Properties of Benzyl 1,4-Diazepane-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of benzyl 1,4-diazepane-1-carboxylate. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document compiles available quantitative data, details experimental protocols for its synthesis and purification, and presents logical workflows through diagrams. While experimental data for the parent compound is limited, this guide also incorporates data from closely related derivatives to provide a broader understanding of its chemical behavior.
Introduction
This compound, also known as N-Cbz-homopiperazine, is a heterocyclic organic compound. It features a seven-membered diazepane ring, with one of the nitrogen atoms protected by a benzyloxycarbonyl (Cbz) group. This protecting group strategy is common in organic synthesis, particularly in the preparation of pharmaceutical intermediates, as it allows for selective reactions on the unprotected nitrogen. The diazepane scaffold itself is a key structural motif in a variety of biologically active molecules. Understanding the physicochemical properties of this compound is therefore crucial for its application in synthetic chemistry and drug design.
Physicochemical Properties
Quantitative experimental data for the parent this compound is not extensively available in the public domain. The tables below summarize a combination of computed data for the parent compound and experimental or computed data for its close derivatives to provide a comparative overview.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Data Type | Source |
| Parent Compound: this compound | |||
| Molecular Formula | C₁₃H₁₈N₂O₂ | - | PubChem[1] |
| Molecular Weight | 234.29 g/mol | - | CymitQuimica[2] |
| Monoisotopic Mass | 234.13683 Da | Computed | PubChemLite[1] |
| XLogP | 1.3 | Predicted | PubChemLite[1] |
| Derivative: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |||
| Molecular Formula | C₁₄H₂₀N₂O₂ | - | - |
| Molecular Weight | 248.32 g/mol | Computed | PubChem |
| XLogP3 | 1.8 | Computed | PubChem |
| Derivative: Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | |||
| Boiling Point | 438.9±45.0 °C at 760 mmHg | Predicted | Biosynce[3] |
| Density | 1.2±0.1 g/cm³ | Predicted | Biosynce[3] |
| pKa (Acidity) | -0.52±0.20 | Predicted | Biosynce[3] |
Table 2: Physical State and Solubility
| Compound | Physical State | Solubility Profile | Source |
| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | Colorless oil | Soluble in organic solvents, less soluble in water. | US20190276414A1[4] |
| Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | Solid | Not specified | Biosynce[3] |
Note: The physical state of the parent this compound is not explicitly stated in the reviewed literature, but the fact that its methylated derivative is an oil suggests the parent compound may also be a liquid at room temperature.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
1,4-Diazepane + Benzyl Chloroformate → this compound
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Benzyl Chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) or an excess of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.0 equivalent) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product from the synthesis can be purified using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Purification Workflow
The following diagram outlines the purification process for this compound using column chromatography.
Conclusion
This technical guide has summarized the available physicochemical properties of this compound and has provided a detailed, adaptable protocol for its synthesis and purification. While a complete set of experimentally determined data for the parent compound remains to be fully elucidated, the information presented here, including data from related derivatives, offers valuable insights for its use in research and development. The provided workflows offer a clear visual representation of the key experimental procedures. Further experimental investigation is warranted to fully characterize this important synthetic intermediate.
References
- 1. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Homopiperazine, N1-CBZ protected | CymitQuimica [cymitquimica.com]
- 3. biosynce.com [biosynce.com]
- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
Technical Guide: Solubility Profile of Benzyl 1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and standardized methodologies for determining the solubility of Benzyl 1,4-diazepane-1-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the necessary experimental frameworks to enable researchers to generate this critical data in a reproducible and standardized manner.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C13H18N2O2 | PubChem |
| Molecular Weight | 234.29 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 41.6 Ų | PubChem |
Solubility Data
To facilitate standardized data collection and comparison, the following table outlines a recommended set of solvents for solubility determination. Researchers are encouraged to populate this table with their experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Water | 25 | To be determined | To be determined | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | To be determined | To be determined | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | To be determined | To be determined | Shake-Flask |
| Acetate Buffer (pH 4.5) | 25 | To be determined | To be determined | Shake-Flask |
| Methanol | 25 | To be determined | To be determined | Shake-Flask |
| Ethanol | 25 | To be determined | To be determined | Shake-Flask |
| Isopropyl Alcohol | 25 | To be determined | To be determined | Shake-Flask |
| Acetonitrile | 25 | To be determined | To be determined | Shake-Flask |
| Acetone | 25 | To be determined | To be determined | Shake-Flask |
| Dichloromethane | 25 | To be determined | To be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined | Shake-Flask |
| Hexane | 25 | To be determined | To be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
Two primary methods are recommended for determining the solubility of this compound: the Equilibrium "Shake-Flask" Method for thermodynamic solubility and the Kinetic Solubility Assay for high-throughput screening.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[1][2]
Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Calibrated balance and pH meter
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is necessary to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3] It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[2]
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.[4][5][6] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.
Objective: To rapidly determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry (light scattering) or UV absorbance measurements
-
Liquid handling robotics (optional)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells. This is often done in a serial dilution manner to test a range of concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done by:
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.
Visualized Workflows
The following diagrams illustrate the key experimental workflows for solubility determination.
Caption: Workflow for Equilibrium Solubility (Shake-Flask Method).
Caption: Workflow for Kinetic Solubility Assay.
References
Spectral Data and Characterization of Benzyl 1,4-Diazepane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for benzyl 1,4-diazepane-1-carboxylate. Due to the limited availability of published experimental data for this specific compound, this document combines predicted spectral information with experimental data from closely related analogs to offer a valuable resource for researchers. It includes detailed, generalized experimental protocols for synthesis and spectroscopic analysis, alongside structured data tables and visualizations to facilitate understanding and application in a research and development setting.
Introduction
This compound is a key heterocyclic scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of pharmacologically active molecules. The 1,4-diazepane ring system is a "privileged structure" known to interact with a variety of biological targets. The benzyloxycarbonyl (Cbz or Z) protecting group provides a stable yet readily cleavable moiety, crucial for multi-step synthetic pathways. Accurate spectral characterization is paramount for verifying the identity and purity of this compound. This guide aims to consolidate the available and predicted spectral data for this molecule.
Predicted and Analog-Derived Spectral Data
A thorough search of scientific literature and spectral databases indicates a scarcity of published, experimentally-derived spectral data for the unsubstituted this compound. Therefore, the following tables present a combination of predicted data and experimental data from the closely related analog, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, to provide a reference point for researchers.
Mass Spectrometry (MS)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 235.1441 |
| [M+Na]⁺ | 257.1260 |
| [M+K]⁺ | 273.1000 |
| [M+NH₄]⁺ | 252.1707 |
Data Source: Predicted data from computational models.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table provides an estimated ¹H NMR spectrum. The chemical shifts for the diazepine ring are based on data reported for the hydrochloride salt of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and may vary for the free base of the unsubstituted compound.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.30 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |
| ~3.50 - 3.70 | m | 4H | -N-CH₂- protons of the diazepine ring |
| ~2.80 - 3.00 | m | 4H | -N-CH₂- protons of the diazepine ring |
| ~1.80 - 2.00 | m | 2H | -CH₂- protons of the diazepine ring |
Note: These are estimated values. Actual chemical shifts and multiplicities may vary depending on the solvent and other experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The estimated ¹³C NMR chemical shifts are presented below, based on characteristic values for similar functional groups.
| Chemical Shift (δ) ppm | Assignment |
| ~155.5 | Carbonyl carbon of the carbamate (-C=O) |
| ~136.8 | Quaternary aromatic carbon (-C-CH₂) |
| ~128.5 | Aromatic carbons |
| ~127.9 | Aromatic carbons |
| ~127.8 | Aromatic carbons |
| ~67.2 | Benzylic carbon (-CH₂-Ph) |
| ~45 - 55 | Diazepine ring carbons (-CH₂-N-) |
| ~29.0 | Diazepine ring carbon (-CH₂-) |
Note: These are estimated values based on functional group analysis.
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920, 2850 | Medium | Aliphatic C-H stretch (symmetric and asymmetric) |
| ~1690 - 1710 | Strong | C=O stretch (carbamate) |
| ~1450, 1495 | Medium | Aromatic C=C stretch |
| ~1230 - 1280 | Strong | C-N stretch |
| ~1000 - 1100 | Strong | C-O stretch |
| ~690, 750 | Strong | Aromatic C-H bend (out-of-plane) for monosubstituted benzene |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure describes a standard method for the N-protection of a cyclic secondary amine.
Materials:
-
1,4-Diazepane
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine or sodium carbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1,4-diazepane in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add benzyl chloroformate dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard pulse program is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Acquire the spectrum in positive ion mode to observe protonated and other cationic adducts.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
Visualizations
Synthesis and Purification Workflow
Benzyl 1,4-diazepane-1-carboxylate: A Technical Guide to Safe Handling and Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safety, handling, and experimental context of Benzyl 1,4-diazepane-1-carboxylate (also known as N-Cbz-1,4-diazepane or N-benzyloxycarbonyl-1,4-diazepane). This compound is a key synthetic intermediate in the development of various pharmacologically active molecules, particularly those targeting the central nervous system. Due to its reactive nature and the limited availability of extensive safety data, a thorough understanding of its properties and handling requirements is crucial for ensuring laboratory safety and experimental success.
Physicochemical and Toxicological Data
Quantitative safety and physical property data for this compound are not extensively reported in publicly available literature. The information presented below is a combination of data for the parent compound, closely related analogues, and computationally predicted values. It is imperative to handle this compound with the assumption that it is hazardous until proven otherwise.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source/Compound |
| Molecular Formula | C₁₃H₁₈N₂O₂ | This compound |
| Molecular Weight | 234.29 g/mol | This compound |
| Appearance | Light yellow liquid (reported for 5-methyl derivative) | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate |
| Melting Point | Data not available | This compound |
| 162-163 °C | Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][2]diazepine-4-carboxylate[3] | |
| Boiling Point | Data not available | This compound |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and less soluble in water. | General property of similar structures[4] |
| XLogP (Predicted) | 1.3 | This compound (PubChem) |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Source/Compound |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | 1-Benzyl-1,4-diazepane[5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | 1-Benzyl-1,4-diazepane[5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | 1-Benzyl-1,4-diazepane[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 1-Benzyl-1,4-diazepane[5] |
Table 3: Toxicological Data
| Parameter | Value | Source/Compound |
| LD50 (Oral) | No data available | This compound |
| LD50 (Dermal) | No data available | This compound |
| LC50 (Inhalation) | No data available | This compound |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | 1-Benzyl-1,4-diazepane[6] |
Table 4: Occupational Exposure Limits
| Limit | Value | Source |
| OSHA PEL | Not established | OSHA[7] |
| NIOSH REL | Not established | NIOSH |
| ACGIH TLV | Not established | ACGIH |
Safety and Handling
Given the hazard classifications of closely related compounds, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the generation of aerosols or vapors is likely, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.
Spills and Disposal
-
Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: General workflow for the safe handling of this compound.
Experimental Protocols
This compound is primarily used as a synthetic intermediate. Below are representative protocols for its synthesis, purification, and use in a subsequent reaction, as well as deprotection of the Cbz group.
Synthesis of this compound
This protocol is adapted from a standard procedure for the N-protection of amines using benzyl chloroformate.
Materials:
-
1,4-Diazepane (homopiperazine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.
-
Add sodium bicarbonate (2.2 equivalents) or triethylamine (2.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution. Caution: Benzyl chloroformate is corrosive and lachrymatory. Handle with extreme care in a fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Caption: Synthesis of this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Use as a Synthetic Intermediate: N-Alkylation
This protocol illustrates a general workflow for the alkylation of the unprotected secondary amine of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5-2.0 equivalents).
-
Add the alkyl halide (1.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-alkylated product.
Caption: Workflow for using the compound as a synthetic intermediate.
Deprotection of the Cbz Group
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield the free amine.
Materials:
-
Cbz-protected diazepane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or Parr shaker)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., from a balloon or in a Parr apparatus) at room temperature.
-
Monitor the reaction until completion (disappearance of starting material by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Biological Context and Potential Signaling Pathways
While this compound is primarily a synthetic intermediate, the 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.
-
CNS Activity: The broader class of benzodiazepines is well-known for its action on the central nervous system, typically by modulating the activity of GABA-A receptors.
-
Other Activities: Derivatives of the 1,4-diazepane core have been investigated for a range of therapeutic applications, including as anticancer and anti-tubercular agents.
-
Efflux Pump Inhibition: A study on the closely related compound, 1-benzyl-1,4-diazepane, demonstrated its activity as an efflux pump inhibitor in E. coli. This mechanism can reverse antibiotic resistance.
Signaling Pathways: There is no specific information in the scientific literature describing the interaction of this compound with any signaling pathways. This is expected for a compound that is designed as a building block for more complex molecules. The biological activity of its derivatives would depend on the other functional groups introduced into the molecule.
Conclusion
This compound is a valuable but potentially hazardous chemical intermediate. A thorough understanding of its handling requirements, based on the data available for closely related compounds, is essential for its safe use in a research and development setting. All laboratory operations should be conducted in a controlled environment, such as a chemical fume hood, with appropriate personal protective equipment. While extensive toxicological and physical data are lacking, the protocols and safety information provided in this guide offer a framework for its responsible use in the synthesis of novel compounds for drug discovery.
References
- 1. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. PubChemLite - this compound (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Benzyl 1,4-Diazepane-1-Carboxylate for Chemical Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Benzyl 1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. It details commercially available sources, summarizes key chemical data, and presents a representative experimental workflow for its application.
Commercial Availability and Supplier Data
This compound and its derivatives are available from various chemical suppliers, primarily catering to research and development laboratories. These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceutical agents. Below is a summary of typical product specifications from several suppliers. Note that the initial search results often point to derivatives, with the (R)- and (S)-methyl substituted versions being common.
Table 1: Representative Commercial Supplier Data for this compound Derivatives
| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Supplier Examples |
| Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | 1001401-60-0 | C₁₄H₂₀N₂O₂ | 248.33 | ≥97% | AChemBlock, CP Lab Safety, Anax Laboratories, BLDpharm[1][2][3][4] |
| Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | 1001401-61-1 | C₁₄H₂₀N₂O₂ | 248.33 | ≥97% | ChemScene, Pharmaffiliates[5][6] |
| Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate | 1359072-90-4 | - | - | >95% | Biosynce[7] |
| 1-Benzyl-1,4-diazepane | 4410-12-2 | C₁₂H₁₈N₂ | - | - | GlobalChemMall, PubChem[8][9] |
Note: Data is aggregated from multiple supplier listings. Researchers should always consult the specific Certificate of Analysis (CoA) from their chosen vendor for lot-specific data.
Logical Workflow for Supplier Selection
The process of selecting a suitable chemical supplier involves several critical steps to ensure the quality and consistency of the starting materials for research. This workflow can be visualized as a decision-making process.
Caption: Workflow for selecting a chemical supplier.
Representative Experimental Protocol: Synthesis of 1,4-Diazepine Derivatives
While specific protocols for using this compound are proprietary or found within detailed patent literature, general procedures for the synthesis of related 1,4-diazepine structures are well-documented. The following is a representative, generalized protocol based on common organic synthesis techniques for benzodiazepines, which often involve the condensation of diamines with carbonyl compounds.[10][11]
Objective: To synthesize a substituted 1,4-diazepine via condensation. This protocol illustrates a common reaction type where a protected diazepane core could be utilized after deprotection.
Materials:
-
A suitable diamine (e.g., o-phenylenediamine or a derivative)
-
An α,β-unsaturated carbonyl compound
-
A catalyst (e.g., sulfamic acid or a heteropolyacid)[10][11]
-
Anhydrous solvent (e.g., ethanol or solvent-free conditions)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., petroleum ether:ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the diamine (10 mmol), the α,β-unsaturated carbonyl compound (10 mmol), and the catalyst (e.g., 10 mol% sulfamic acid).[10]
-
Reaction Conditions: If performing under solvent-free conditions, heat the mixture (e.g., to 80 °C) and stir.[10] Alternatively, if using a solvent like ethanol, reflux the mixture.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If solvent-free, extract the product using diethyl ether (e.g., 3 x 10 mL).[10] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., petroleum ether:ethyl acetate) to isolate the pure diazepine product.[10]
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
General Synthesis and Deprotection Workflow
This compound serves as a protected form of the 1,4-diazepane scaffold. The benzyl carbamate (Cbz or Z) group is a common amine protecting group in organic synthesis. A typical workflow involves using this protected intermediate in a coupling reaction followed by deprotection to liberate the free amine for further functionalization.
Caption: Synthetic utility of a Cbz-protected diazepane.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
- 3. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. anaxlab.com [anaxlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemscene.com [chemscene.com]
- 7. biosynce.com [biosynce.com]
- 8. globalchemmall.com [globalchemmall.com]
- 9. 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Diazepane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, most notably the benzodiazepine class, have yielded a wealth of therapeutic agents. However, the biological activities of diazepane derivatives extend far beyond their well-known anxiolytic and sedative effects. This technical guide provides an in-depth exploration of the diverse biological landscape of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Anticancer Activity of Diazepane Derivatives
A growing body of evidence highlights the potential of diazepane derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cell cycle regulators and disruption of the cytoskeleton.
Quantitative Data on Anticancer Activity
The cytotoxic effects of various diazepane derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzodiazepine | 5d (a diazepam bearing a sulfonamide moiety) | HepG2 (Liver) | 8.98 ± 0.1 | [1] |
| HCT-116 (Colon) | 7.77 ± 0.1 | [1] | ||
| MCF-7 (Breast) | 6.99 ± 0.1 | [1] | ||
| Benzodiazepine | 9a (a tubulin polymerization inhibitor) | Various | 0.006 - 0.015 | [2] |
| Benzo[b]furo[3,4-e][3][4]diazepin-1-one | 13c | MCF-7 (Breast) | Not specified | [5] |
| PC3 (Prostate) | Not specified | [5] | ||
| A2780 (Ovarian) | Not specified | [5] | ||
| Homopiperazine | 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 | [6] |
Key Mechanisms of Anticancer Action
CDK2 is a crucial enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[7] Its dysregulation is a common feature in many cancers.[8] Certain benzodiazepine derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[7][9]
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
Microtubules, dynamic polymers of tubulin, are essential for cell division, forming the mitotic spindle.[3] Disruption of microtubule dynamics is a well-established anticancer strategy.[3] Novel benzodiazepine derivatives have been designed to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Diazepane Framework: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its conformational flexibility and ability to present substituents in diverse spatial arrangements have made it a cornerstone for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of diazepane-based compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Introduction to the Diazepane Core
The diazepane framework exists as two primary constitutional isomers, 1,3-diazepane and 1,4-diazepane, each offering unique structural and electronic properties for drug design. The fusion of a diazepine ring with a benzene ring gives rise to the well-known benzodiazepine scaffold, a class of drugs that has had a profound impact on the treatment of central nervous system (CNS) disorders.[1][2] However, the therapeutic potential of the diazepane core extends far beyond benzodiazepines, with recent research exploring their utility as anticancer, antiviral, and enzyme-inhibiting agents.[3][4]
Synthetic Strategies for Diazepane Derivatives
The construction of the diazepane ring system can be achieved through various synthetic routes, often involving cyclocondensation or intramolecular cyclization reactions.
Synthesis of 1,5-Benzodiazepines
A common method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[5] This reaction is often catalyzed by acids or metal catalysts.
Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives using H-MCM-22 Catalyst [5]
-
A mixture of o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is prepared in acetonitrile (4 mL).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane.
-
Upon completion (indicated by the disappearance of the reactant spot on the TLC plate), the catalyst is filtered off.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the desired 1,5-benzodiazepine.
Synthesis of 1,4-Benzodiazepines
The synthesis of 1,4-benzodiazepines can be achieved through several methods, including the reaction of 2-aminobenzophenones with amino acid esters.[6]
Experimental Protocol: Synthesis of Diazepam [6]
-
A solution of 2-amino-5-chlorobenzophenone and glycine ethyl ester in pyridine is stirred, leading to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.
-
The resulting intermediate is then methylated using methyl sulfate in the presence of a base like sodium ethoxide to yield diazepam.
-
The final product is purified using recrystallization or column chromatography.
Therapeutic Applications and Biological Activity
The diazepane framework is integral to a diverse range of therapeutic agents, targeting various biological pathways.
Central Nervous System Disorders
The most well-known application of the diazepane scaffold is in the development of benzodiazepines for the treatment of anxiety, insomnia, seizures, and muscle spasms.[7][8] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[9]
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[9] This binding event induces a conformational change in the receptor, increasing its affinity for GABA.[9] The potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[10]
Caption: GABA-A receptor signaling pathway modulated by diazepane derivatives.
Anticancer Activity
Recent studies have highlighted the potential of diazepane derivatives as anticancer agents.[4][11] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and the modulation of signaling pathways involved in cancer cell proliferation and survival.[12][13]
GABAergic Signaling in Cancer
Interestingly, the GABAergic system, traditionally associated with the CNS, has been implicated in cancer progression.[1][2] Cancer cells can produce and respond to GABA, which can promote tumor growth and create an immunosuppressive microenvironment.[12]
Caption: Role of GABAergic signaling in cancer and potential therapeutic intervention.
Quantitative Data on Diazepane Derivatives
The biological activity of diazepane derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for various diazepane-based compounds.
Table 1: Binding Affinities (Ki) of Diazepane Derivatives for GABA-A Receptor Subtypes
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| Diazepam-like 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [14] |
| Triazolam-like 2-S | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [14] |
| SH-I-048B (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [14] |
| SH-I-047 (1-R) | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 | [14] |
Table 2: In Vitro Anticancer Activity (IC50) of Benzo[b]furo[3,4-e][3][7]diazepin-1-one Derivatives
| Compound | HCT116 (μM) | A2780 (μM) | MCF7 (μM) | PC3 (μM) | HL60 (μM) | A549 (μM) | Reference |
| 8f | 1.23 | 0.87 | 0.98 | 1.54 | 0.53 | 1.12 | [12] |
| 8q | 3.45 | 2.11 | 2.87 | 4.01 | 1.89 | 3.56 | [12] |
| 8r | 2.89 | 1.98 | 2.54 | 3.12 | 1.56 | 2.99 | [12] |
| 8u | 0.99 | 0.65 | 0.78 | 1.02 | 0.61 | 0.91 | [12] |
Table 3: Binding Affinities (Ki) of 1,4-Diazepane-Based Ligands for Sigma Receptors
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Reference |
| 2c | 8 | >10000 | [3][15] |
| 3c | 100 | 126 | [3][15] |
| 2d | 19 | >10000 | [3][15] |
| 3d | 114 | 100 | [3][15] |
Key Experimental Protocols in Diazepane Research
The evaluation of novel diazepane derivatives relies on a suite of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[3][7][16][17]
Protocol Outline:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]
-
Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.[17]
-
Add 28 µL of a 2 mg/mL solution of MTT to each well and incubate for 1.5 hours at 37°C.[17]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[17]
-
Measure the absorbance at 492 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the untreated control.
Caption: General workflow for an MTT cell viability assay.
Sigma-1 Receptor Binding Assay
This assay is used to determine the binding affinity of compounds for the sigma-1 receptor.[18]
Protocol Outline:
-
Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain).
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
In Vitro Blood-Brain Barrier Permeability Assay
This assay assesses the ability of a compound to cross the blood-brain barrier.[5][9]
Protocol Outline:
-
Culture brain microvascular endothelial cells on a semi-permeable membrane in a Transwell® insert to form a monolayer.
-
Verify the integrity of the barrier by measuring transendothelial electrical resistance (TEER).
-
Add the test compound to the apical (blood) side of the Transwell®.
-
At various time points, collect samples from the basolateral (brain) side.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Conclusion
The diazepane framework continues to be a highly valuable scaffold in medicinal chemistry. While its role in the development of CNS-active agents is well-established, the exploration of diazepane derivatives for other therapeutic areas, particularly oncology, is a rapidly growing field of research. The synthetic versatility of the diazepane core, coupled with an increasing understanding of its interactions with various biological targets, ensures that this remarkable heterocyclic system will remain at the forefront of drug discovery for years to come.
References
- 1. Insights into the leveraging of GABAergic signaling in cancer therapy - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC1 IP & Activity Assay Kit (ab287873) is not available | Abcam [abcam.com]
- 11. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer Cell-Derived GABA Promotes β-Catenin-Mediated Tumor Growth and Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological profile and computational insights of new derivatives of benzo [B][1,4] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl 1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 1,4-diazepane-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The diazepane scaffold is a privileged structure found in a variety of biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group at the N1 position allows for selective functionalization of the second nitrogen atom (N4), enabling the synthesis of diverse libraries of compounds for screening and lead optimization. This document provides a detailed protocol for the synthesis of this compound via mono-N-protection of 1,4-diazepane.
Synthesis Overview
The synthesis involves the selective mono-protection of the symmetrical diamine, 1,4-diazepane, using benzyl chloroformate as the protecting group reagent. The reaction is performed under basic conditions to neutralize the hydrochloric acid byproduct. Careful control of stoichiometry (using one equivalent of the protecting agent) is crucial to favor the formation of the mono-protected product over the di-protected species.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem CID: 4384955[1] |
| Molecular Weight | 234.29 g/mol | PubChem CID: 4384955[1] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | General N-Cbz protection protocols |
| Duration | 4-6 hours | General N-Cbz protection protocols |
| Expected Product Data | ||
| Appearance | Colorless to pale yellow oil | Based on similar compounds[2] |
| Predicted [M+H]⁺ (m/z) | 235.1441 | PubChem CID: 4384955[1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | See note below | Reference spectrum for a similar compound[2] |
| Estimated Yield | 60-70% | Based on similar reactions[2] |
Note on ¹H NMR Data: No publicly available ¹H NMR spectrum for this compound could be located. The provided reference is for a closely related compound, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, and should be used for guidance only.[2] Expected signals for the target compound would include peaks for the benzyl group protons (around 7.3 ppm), the benzyl ester methylene protons (around 5.1 ppm), and the diazepane ring protons.
Experimental Protocol
This protocol details the procedure for the mono-N-Cbz protection of 1,4-diazepane.
Materials:
-
1,4-Diazepane
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,4-diazepane (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.1 eq.) to the solution and stir at room temperature.
-
Addition of Protecting Group: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a colorless to pale yellow oil.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Signaling Pathway Diagram
References
Benzyl 1,4-Diazepane-1-Carboxylate: A Versatile Building Block in Synthetic Chemistry
Introduction: Benzyl 1,4-diazepane-1-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a key intermediate for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this important scaffold.
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective N-protection of 1,4-diazepane with benzyl chloroformate. This reaction is a standard procedure for introducing the Cbz protecting group onto a secondary amine.
Experimental Protocol: N-Cbz Protection of 1,4-Diazepane
Materials:
-
1,4-Diazepane
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-diazepane (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Synthesis
The free secondary amine of this compound serves as a nucleophile for various synthetic transformations, including N-acylation, N-alkylation via reductive amination, and direct N-alkylation.
N-Acylation (Amide Bond Formation)
N-acylation is a common application, used to introduce a wide range of substituents. This is a key step in the synthesis of various bioactive molecules, including the orexin receptor antagonist Suvorexant.
Materials:
-
This compound (or its salt)
-
Carboxylic Acid (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid)
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 | Coupling Reagent | Yield (%) | Reference |
| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | Benzoic acid derivative | Standard amide-forming reagents | Not specified | [US20190276414A1] |
N-Alkylation via Reductive Amination
Reductive amination provides a versatile method for introducing alkyl groups to the secondary amine of the diazepine ring. This reaction involves the formation of an iminium ion intermediate from an aldehyde or ketone, which is then reduced in situ.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride - STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aldehyde/ketone (1.2 equivalents) in DCM.
-
Add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Deprotection of the Cbz Group
The Cbz group can be readily removed by catalytic hydrogenolysis, liberating the secondary amine for further functionalization or to yield the final product.
Materials:
-
Cbz-protected diazepane derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected diazepane in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diazepane.
| Substrate | Reagents | Yield (%) | Reference |
| N-Cbz amines | NaBH₄, 10% Pd-C, MeOH | 93-98 |
Data Summary
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Purity/ee (%) |
| Chiral Resolution | (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | DBTA, acetone | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate-DBTA salt | 31 | 76.6 |
| Recrystallization | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate-DBTA salt | Ethanol | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate-DBTA salt | 64 | 95.4 |
Visualizing Synthetic Pathways
The versatility of this compound as a building block is illustrated in the following synthetic pathways.
Caption: Synthetic route to and applications of this compound.
The following diagram illustrates the general workflow for a synthetic project utilizing this building block.
Caption: Experimental workflow for using the building block in synthesis.
Application Notes: The Pivotal Role of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in Suvorexant Synthesis
Introduction
Suvorexant, marketed as Belsomra®, is a dual orexin receptor antagonist prescribed for the treatment of insomnia. A critical component in the synthesis of this complex molecule is the chiral intermediate, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. The precise stereochemistry of this seven-membered diazepane ring is paramount for the drug's efficacy, as it directly influences its binding affinity to orexin receptors OX1R and OX2R. This document provides detailed application notes and protocols for the use of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and its derivatives in the synthesis of Suvorexant, intended for researchers, scientists, and professionals in drug development.
Synthetic Strategy Overview
The synthesis of Suvorexant featuring the (R)-5-methyl-1,4-diazepane core can be broadly approached via two main strategies:
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of the diazepane intermediate, followed by separation of the desired (R)-enantiomer. One notable method employs the formation of a cocrystal with a chiral resolving agent, such as (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), to isolate (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with high enantiomeric excess.[1]
-
Asymmetric Synthesis: This more direct approach utilizes a chiral starting material or a chiral catalyst to stereoselectively construct the (R)-configured diazepane ring, thereby avoiding a resolution step.[2][3][4] This often leads to a more efficient and atom-economical process.
The benzyl group in (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as a protecting group for one of the nitrogen atoms in the diazepane ring, which is later removed to allow for the final coupling steps in the Suvorexant synthesis.
Logical Workflow for Suvorexant Synthesis
The following diagram illustrates a generalized workflow for the synthesis of Suvorexant, highlighting the central role of the chiral diazepane intermediate.
Caption: Generalized synthetic workflow for Suvorexant.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic routes to Suvorexant and its intermediates.
| Step | Starting Material | Product | Yield (%) | Purity/ee (%) | Reference |
| Boc Protection of (R)-3-aminobutyric acid | (R)-3-aminobutyric acid | (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | 90 | - | [2] |
| Intramolecular Cyclization | Deprotected linear precursor | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | <50 to 85 | - | [2] |
| Chiral Resolution via Cocrystal Formation | (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride | Cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED | - | ≥99 ee | [1] |
| Amide Coupling | (R)-1-benzyl-4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate and triazole acid | Coupled product | 88 | 99.5 purity, 96.4 ee | [5] |
| Overall Yield (Asymmetric Synthesis) | (R)-3-aminobutyric acid | Suvorexant | 31 | High | [2] |
| Overall Yield (Alternative Asymmetric Route) | Chiral starting material | Suvorexant | 37 | High | [3] |
| Ruthenium-Catalyzed Asymmetric Reductive Amination | Acyclic precursor | Chiral diazepane ring | 97 | 94.5 ee | [6] |
Experimental Protocols
Protocol 1: Synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate via Intramolecular Cyclization
This protocol is adapted from a method involving the cyclization of a linear precursor derived from (R)-3-aminobutyric acid.[2]
Materials:
-
Linear amino ester precursor (derived from (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and methyl 2-(benzylamino)acetate)
-
Gaseous HCl in Ethyl Acetate (EtOAc)
-
Sodium methoxide (CH₃ONa)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Boc Deprotection: The linear precursor is dissolved in ethyl acetate and treated with gaseous HCl to remove the Boc protecting group. The reaction progress is monitored by TLC.
-
Cyclization: The resulting amine hydrochloride salt is then treated with sodium methoxide in methanol. The reaction is stirred at room temperature. Optimal yields are obtained at lower temperatures.[2]
-
Work-up: The reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
Protocol 2: Chiral Resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate
This protocol describes the resolution of the racemic intermediate using a chiral resolving agent.[1]
Materials:
-
(rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride
-
(R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED)
-
Acetonitrile
-
Sodium hydroxide (1M)
-
Dichloromethane (DCM)
Procedure:
-
Cocrystal Formation: The racemic hydrochloride salt and (R)-TED are dissolved in a suitable solvent such as acetonitrile, and the mixture is allowed to crystallize.
-
Isolation of Cocrystal: The resulting cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED is isolated by filtration.
-
Liberation of the Free Base: The isolated cocrystal is treated with an aqueous base (e.g., 1M NaOH) to a pH of 12.
-
Extraction: The aqueous phase is extracted with dichloromethane (twice). The combined organic phases are concentrated to dryness under vacuum to yield the (R)-enantiomer as a free base.[1]
Protocol 3: N-Acylation of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate
This protocol outlines the coupling of the chiral diazepane with the triazole-containing benzoic acid derivative.
Materials:
-
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate
-
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in DMF, add HOBt (or HOAt), EDC, and TEA (or NMM).
-
Addition of Diazepane: A solution of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in DMF is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction is partitioned between ethyl acetate and saturated aqueous NaHCO₃. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Protocol 4: Deprotection and Final Coupling to Yield Suvorexant
This protocol describes the final steps to obtain Suvorexant.
Materials:
-
Product from Protocol 3
-
Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂)
-
Methanol or Ethanol
-
Hydrogen gas
-
5-chloro-2-(chloromethyl)-1,3-benzoxazole
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or DMF
Procedure:
-
Hydrogenolysis (Deprotection): The acylated intermediate is dissolved in methanol or ethanol, and Pd/C or Pd(OH)₂ is added. The mixture is stirred under a hydrogen atmosphere until the benzyl group is cleaved. The catalyst is removed by filtration.
-
Final Coupling: The resulting deprotected amine is dissolved in a suitable solvent like acetonitrile or DMF. 5-chloro-2-(chloromethyl)-1,3-benzoxazole and a base (e.g., K₂CO₃) are added.
-
Reaction: The mixture is stirred, possibly with heating, until the reaction is complete.
-
Work-up and Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The crude Suvorexant is then purified by recrystallization to yield the final active pharmaceutical ingredient.
Signaling Pathway Context
While the synthesis of Suvorexant is a chemical process, its therapeutic action is biological. Suvorexant functions by antagonizing the orexin receptors, which are key regulators of the sleep-wake cycle. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified Orexin signaling pathway and Suvorexant's mechanism of action.
References
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
One-Pot Synthesis of Diazepine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel bioactive molecules is a cornerstone of innovation. Diazepine derivatives represent a critical class of compounds with a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of various diazepine derivatives, facilitating the streamlined production of these valuable scaffolds.
Diazepines, particularly the benzodiazepine subclass, are well-established as psychoactive drugs, exhibiting anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] Their therapeutic utility extends beyond the central nervous system, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot methodologies detailed herein offer a more efficient and environmentally friendly alternative, aligning with the principles of green chemistry.[2]
Application Notes
The one-pot synthesis of diazepine derivatives typically involves the condensation of a diamine with a ketone or an aldehyde, often facilitated by a catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and substrate scope. These protocols highlight several effective catalytic systems, including anhydrous stannous chloride, H-MCM-22, and magnetically retrievable iron oxide nanoparticles, each offering distinct advantages.
Key Advantages of One-Pot Synthesis:
-
Efficiency: Reduced reaction time and fewer purification steps.
-
Economy: Lower consumption of solvents and reagents.
-
Environmental Friendliness: Reduced waste generation.[2]
-
Simplicity: Straightforward experimental procedures.
The synthesized diazepine derivatives exhibit a range of biological activities, which are often dependent on the substituents on the diazepine core. For instance, certain 1,5-benzodiazepine derivatives have demonstrated significant antibacterial and antifungal activity.[1] Others, synthesized from hydroxychalcones, have shown promising antidepressant potential in preclinical studies.[3]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the one-pot synthesis of various diazepine derivatives, accompanied by quantitative data to facilitate comparison and selection of the most suitable method for a given research need.
Protocol 1: Anhydrous Stannous Chloride Catalyzed Solvent-Free Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines
This protocol describes a rapid and efficient solvent-free method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepines using anhydrous stannous chloride as a catalyst.[4] The reaction proceeds via an intramolecular imine-enamine cyclization.[4]
Experimental Workflow:
References
- 1. Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols for Intramolecular C-N Bond Coupling in 1,4-Diazepine Synthesis
Introduction
The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents with diverse biological activities. The synthesis of these seven-membered heterocycles is a key focus for organic and medicinal chemists. Intramolecular C-N bond coupling has emerged as a powerful strategy for the construction of the 1,4-diazepine ring system, offering efficient access to a variety of functionalized derivatives. This document provides detailed application notes and protocols for the synthesis of 1,4-diazepines using various transition metal-catalyzed intramolecular C-N coupling reactions, including copper, palladium, and rhodium-based systems.
Copper-Catalyzed Intramolecular C-N Coupling
Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective and efficient means for the synthesis of 1,4-benzodiazepines. These reactions typically involve the intramolecular coupling of an amine with an aryl halide.
General Reaction Scheme:
A common approach involves the intramolecular cyclization of a precursor containing both an amine and an aryl bromide.
Figure 1: General workflow for copper-catalyzed intramolecular C-N coupling.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of azetidine-fused 1,4-diazepine derivatives via a CuI/N,N-dimethylglycine catalyzed intramolecular C-N cross-coupling reaction.[1][2][3]
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-(2-bromobenzyl)azetidine-2-carboxamide | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ | 1,4-Dioxane | 3 | 91-98 |
| 2 | 1-(2-bromo-5-chlorobenzyl)azetidine-2-carboxamide | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ | 1,4-Dioxane | 3 | 93 |
| 3 | 1-(2-bromo-4-chlorobenzyl)azetidine-2-carboxamide | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ | 1,4-Dioxane | 3 | 98 |
Experimental Protocol: Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-ones [1][3]
-
Reaction Setup: To a dried reaction vessel, add the 1-(2-bromobenzyl)azetidine-2-carboxamide substrate (1.0 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][2]diazepin-10(2H)-one.
Palladium-Catalyzed Intramolecular C-N Coupling
Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are highly versatile and widely used for the synthesis of nitrogen-containing heterocycles, including 1,4-benzodiazepines.[4][5][6][7][8] These methods often exhibit high functional group tolerance and catalytic efficiency.
General Reaction Scheme:
Figure 2: General workflow for palladium-catalyzed intramolecular C-N coupling.
Quantitative Data Summary:
The following table summarizes the conditions for the palladium-catalyzed synthesis of substituted 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates.[9]
| Entry | 2-Aminobenzylamine (1a) (equiv) | Propargylic Carbonate (2a) (equiv) | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1.0 | 1.3 | Pd(PPh₃)₄ (10) | Dioxane | 3 | 25 | 85 |
Experimental Protocol: Synthesis of Substituted 1,4-Benzodiazepines [9]
-
Reaction Setup: To a stirred solution of the propargylic carbonate (1.3 equiv) in dioxane, add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) and Pd(PPh₃)₄ (0.1 equiv) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 3 hours.
-
Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the substituted 1,4-benzodiazepine.
Rhodium-Catalyzed Intramolecular Hydrofunctionalization
Rhodium catalysis offers an alternative pathway for the synthesis of 1,4-benzodiazepines, particularly for the construction of enantioenriched derivatives.[10][11] Asymmetric hydroamination of internal alkynes can lead to chiral 3-vinyl-1,4-benzodiazepines with high enantioselectivity.[10][11]
General Reaction Scheme:
Figure 3: General workflow for rhodium-catalyzed asymmetric hydroamination.
Quantitative Data Summary:
The enantioselective rhodium-catalyzed hydroamination of (aminomethyl)aniline derivatives provides access to chiral 3-vinyl-1,4-benzodiazepines in good to excellent yields and enantioselectivities.[10][11]
| Substrate | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
| (Aminomethyl)aniline derivative with internal alkyne | [Rh(COD)₂]BF₄ (5) | Chiral diene | DCE | 16 | 80-95 | 90-99 |
Experimental Protocol: Enantioselective Synthesis of 3-Vinyl-1,4-benzodiazepines [10][11]
-
Catalyst Preparation: In a glovebox, prepare the rhodium catalyst by mixing [Rh(COD)₂]BF₄ and the chiral diene ligand in the appropriate solvent (e.g., 1,2-dichloroethane - DCE).
-
Reaction Setup: To a solution of the (aminomethyl)aniline derivative substrate in DCE, add the prepared catalyst solution under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature for 16 hours or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-vinyl-1,4-benzodiazepine.
Intramolecular C-N bond coupling is a robust and versatile strategy for the synthesis of 1,4-diazepines. The choice of catalyst system—copper, palladium, or rhodium—allows for the synthesis of a wide array of derivatives with varying substitution patterns and stereochemistry. The protocols outlined in this document provide a foundation for researchers to explore and develop novel 1,4-diazepine-based compounds for applications in drug discovery and development.
References
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupl...: Ingenta Connect [ingentaconnect.com]
- 8. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of Benzyl 1,4-Diazepane-1-Carboxylate in Drug Discovery: A Comprehensive Guide
Introduction
Benzyl 1,4-diazepane-1-carboxylate and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of a wide array of biologically active compounds. The seven-membered diazepine ring offers a flexible yet constrained conformation, enabling effective interaction with a variety of biological targets. This versatility has led to its application in the development of therapeutics for a range of conditions, from insomnia to thrombosis and neurological disorders. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable chemical entity.
Key Application Areas and Mechanisms of Action
The this compound scaffold has been successfully employed in the discovery of potent and selective modulators of several key drug targets.
Orexin Receptor Antagonism for Insomnia
One of the most prominent applications of a derivative of this scaffold is in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The (R)-5-methyl-1,4-diazepane moiety, derived from (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is a crucial component of Suvorexant. Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors. By blocking these receptors, Suvorexant suppresses the wake drive, thereby promoting sleep.
Orexin Receptor Signaling Pathway
Factor Xa Inhibition for Anticoagulation
Derivatives of 1,4-diazepane have been investigated as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] FXa is a serine protease that catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that leads to fibrin clot formation. By inhibiting FXa, these compounds can effectively prevent thrombosis and are being explored as novel anticoagulants.[1]
Factor Xa in the Coagulation Cascade
Sigma Receptor Modulation for Neurological and Psychiatric Disorders
The 1,4-diazepane scaffold has been utilized to develop ligands for sigma receptors (σ1 and σ2), which are intracellular chaperone proteins involved in a variety of cellular functions. Modulators of sigma receptors have potential therapeutic applications in the treatment of neurodegenerative diseases, psychiatric disorders, and pain.
Sigma-1 Receptor Signaling
Other Therapeutic Areas
Derivatives of 1,4-diazepane have also shown promise in other therapeutic areas, including:
-
Anticancer Activity: Certain 1,4-benzodiazepine-2,5-dione derivatives have demonstrated potent anticancer activity by inhibiting protein synthesis.[2]
-
Antibacterial Activity: Some 1,4-diazepane derivatives act as efflux pump inhibitors in bacteria, restoring the efficacy of existing antibiotics.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives based on the this compound scaffold.
Table 1: Factor Xa Inhibitory Activity of 1,4-Diazepane Derivatives
| Compound ID | Modification on 1,4-Diazepane Core | IC₅₀ (nM) vs. Factor Xa | Reference |
| 13 (YM-96765) | Substituted benzyl group at N-1 and other modifications | 6.8 | [1] |
Table 2: Sigma Receptor Binding Affinity of 1,4-Diazepane Derivatives
| Compound ID | Modification on 1,4-Diazepane Core | Kᵢ (nM) vs. σ₁ Receptor | Kᵢ (nM) vs. σ₂ Receptor | Reference |
| 2c | Benzofuran substituted | 8 | Not specified | [3] |
| 2d | Quinoline substituted | 19 | Not specified | [3] |
| 3c | 2,4-dimethyl substituted benzofuran | 8 | 28 | [3] |
Table 3: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 11a | Average of 60 human cancer cell lines | 0.24 | [2] |
| 9 | HCT-116 (Colon Carcinoma) | 16.19 ± 1.35 | [4] |
| 9 | MCF-7 (Breast Adenocarcinoma) | 17.16 ± 1.54 | [4] |
Experimental Protocols
Synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (Key Intermediate for Suvorexant)
This protocol describes a general, illustrative synthesis. Specific reaction conditions and purification methods may require optimization.
Experimental Workflow for Synthesis
Materials:
-
(R)-3-aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-benzylglycine ethyl ester
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Reducing agent (e.g., LiAlH₄)
-
Benzyl chloroformate (CbzCl)
-
Solvents (e.g., DCM, DMF, THF, Et₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Boc Protection of (R)-3-aminobutanoic acid
-
Dissolve (R)-3-aminobutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide to adjust the pH.
-
Add Boc₂O and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(R)-3-aminobutanoic acid.
-
-
Step 2: Coupling Reaction
-
Dissolve Boc-(R)-3-aminobutanoic acid, N-benzylglycine ethyl ester, HATU, and HOBt in an anhydrous solvent like DMF.
-
Add DIPEA to the mixture and stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with NaHCO₃ solution and brine, then dry and concentrate to obtain the coupled product.
-
-
Step 3: Boc Deprotection
-
Dissolve the coupled product in DCM.
-
Add TFA and stir at room temperature for a few hours.
-
Remove the solvent and TFA under reduced pressure.
-
-
Step 4: Intramolecular Cyclization
-
Dissolve the deprotected intermediate in a suitable solvent and treat with a base to facilitate intramolecular cyclization to the corresponding diazepanedione.
-
-
Step 5: Reduction of the Diazepanedione
-
In an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Add a solution of the diazepanedione in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and aqueous NaOH.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic layer to yield (R)-1-benzyl-5-methyl-1,4-diazepane.[5]
-
-
Step 6: Cbz Protection
-
Dissolve (R)-1-benzyl-5-methyl-1,4-diazepane in a solvent such as DCM.
-
Add a base (e.g., triethylamine or DIPEA).
-
Add CbzCl dropwise at 0 °C and stir at room temperature.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
-
Factor Xa Inhibition Assay (Chromogenic)
This protocol is a general guideline for a chromogenic assay to determine the IC₅₀ of a test compound against Factor Xa.[6][7][8][9]
Materials:
-
Human Factor Xa
-
Factor Xa substrate (a chromogenic peptide, e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and CaCl₂)
-
Test compound (1,4-diazepane derivative)
-
Positive control inhibitor (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of Human Factor Xa in the assay buffer.
-
Prepare a solution of the chromogenic substrate in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Add the positive control and a vehicle control (e.g., DMSO) to separate wells.
-
Add the Factor Xa solution to all wells except for the blank.
-
Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Sigma-1 Receptor Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.[10][11][12][13]
Materials:
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinant (e.g., haloperidol)
-
Test compound (1,4-diazepane derivative)
-
96-well microplate
-
Filter mats (e.g., GF/B)
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kₑ value.
-
-
Assay Protocol:
-
In a 96-well microplate, combine the membrane preparation, assay buffer, and either the test compound, vehicle, or the non-specific binding determinant.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of 1,4-diazepane derivatives on cancer cell lines.[14][15]
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (1,4-diazepane derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the GI₅₀ (or IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized for specific experimental conditions and laboratory safety guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
- 5. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Xa Assays [practical-haemostasis.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 12. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Protecting Group Strategies for 1,4-Diazepane Synthesis
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotic, anxiolytic, and anticancer agents.[1][2] The synthesis of complex molecules based on this seven-membered ring often requires precise control over the functionalization of its two nitrogen atoms. The symmetrical nature of the parent 1,4-diazepane ring presents a significant challenge, making selective mono- or unsymmetrical di-functionalization difficult without a robust protecting group strategy.[3]
These application notes provide a detailed overview of common protecting group strategies for the synthesis of 1,4-diazepane derivatives, focusing on the use of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA) groups. The principles of orthogonal protection, which allow for the selective removal of one group in the presence of others, are highlighted as a key strategy for the sequential modification of the diazepane core.[3][4]
Overview of Protecting Group Strategies
The selective functionalization of the 1,4-diazepane nitrogens is achieved through three primary strategies:
-
Mono-protection: This approach is essential for introducing a single, unique substituent onto the diazepane ring. It is typically achieved by carefully controlling the stoichiometry of the protecting group reagent.[3]
-
Symmetrical Di-protection: In this strategy, both nitrogen atoms are protected with the same group, which is useful when subsequent reactions are desired at other positions of the scaffold or when the final product requires symmetrical substitution on the nitrogens.
-
Orthogonal Di-protection: This is the most versatile strategy for creating unsymmetrical 1,4-diazepane derivatives. It involves protecting the two nitrogen atoms with groups that can be removed under distinct, non-interfering chemical conditions.[3][4] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used together, allowing for the selective deprotection and functionalization of one nitrogen at a time.[5]
Protecting Groups and Reaction Conditions
The choice of protecting group is dictated by its stability to various reaction conditions and the mildness of its removal. Boc, Cbz, and TFA are commonly employed due to their differing cleavage conditions, providing a versatile toolkit for the synthetic chemist.[3]
Data Presentation
The following tables summarize the typical conditions for the introduction and cleavage of these key protecting groups on a 1,4-diazepane scaffold.
Table 1: Conditions for Introduction of Protecting Groups
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Et₃N or NaHCO₃ | Dichloromethane (DCM) | 0 to RT | 1 - 12 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Et₃N or NaHCO₃ | Dichloromethane (DCM) | 0 to RT | Overnight |
| TFA | Trifluoroacetic anhydride (TFAA) | Et₃N or Pyridine | Dichloromethane (DCM) | 0 to RT | 1 - 4 |
Table 2: Conditions for Cleavage of Protecting Groups
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Boc | 4 M HCl or Trifluoroacetic acid (TFA) | Dioxane or DCM | Room Temp | 1 - 2 | Yields the amine salt.[3][6] |
| Cbz | H₂, 10% Palladium on Carbon (Pd/C) | Methanol or Ethanol | Room Temp | 2 - 16 | Catalytic hydrogenation.[3][5] |
| TFA | Potassium carbonate (K₂CO₃) | Methanol / Water | Room Temp | 2 - 4 | Mild basic conditions.[3] |
Experimental Protocols
The following protocols are adapted for the synthesis of protected 6,6-difluoro-1,4-diazepane and serve as a general guideline.[3] Researchers may need to optimize conditions for their specific substrates.
Protocol 1: Mono-Boc Protection
-
Materials:
-
6,6-difluoro-1,4-diazepane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM)
-
Deionized water, Sodium Hydroxide solution
-
Ethyl ether, Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 6,6-difluoro-1,4-diazepane in DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with deionized water.
-
Wash the aqueous layer with ethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with sodium hydroxide solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.[3]
-
Protocol 2: Di-Cbz Protection
-
Materials:
-
6,6-difluoro-1,4-diazepane (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (2.2 eq)
-
Triethylamine (Et₃N) (2.2 eq) or Sodium Bicarbonate (excess)
-
Dichloromethane (DCM)
-
Water, Brine, Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 6,6-difluoro-1,4-diazepane in DCM.
-
Add triethylamine or sodium bicarbonate.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[3]
-
Protocol 3: Orthogonal Protection (Mono-Boc, Mono-Cbz)
This protocol assumes the starting material is mono-Boc protected 1,4-diazepane.
-
Materials:
-
Mono-Boc-6,6-difluoro-1,4-diazepane (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Dissolve mono-Boc-6,6-difluoro-1,4-diazepane in DCM and add triethylamine.
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Follow quenching and workup steps as described in Protocol 2 (steps 5-8).[3]
-
Protocol 4: Boc Group Deprotection (Acidolysis)
-
Materials:
-
Boc-protected 1,4-diazepane
-
4 M HCl in dioxane OR Trifluoroacetic acid (TFA) in DCM (1:1 v/v)
-
-
Procedure:
-
Dissolve the Boc-protected compound in the acidic solution (HCl/dioxane or TFA/DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the deprotected amine.[3]
-
Protocol 5: Cbz Group Deprotection (Hydrogenolysis)
-
Materials:
-
Cbz-protected 1,4-diazepane
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or Parr shaker)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir vigorously at room temperature until the reaction is complete (typically 2-16 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the free amine.[3]
-
Protocol 6: TFA Group Deprotection (Mild Base)
-
Materials:
-
TFA-protected 1,4-diazepane
-
Potassium carbonate (K₂CO₃) (2-3 eq)
-
Methanol and Water mixture
-
-
Procedure:
-
Dissolve the TFA-protected compound in a mixture of methanol and water.
-
Add potassium carbonate.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to afford the deprotected amine.[3]
-
Conclusion
The protecting group strategies outlined in this document provide a robust framework for the selective synthesis and functionalization of 1,4-diazepane derivatives. The strategic application of Boc, Cbz, and TFA protecting groups, particularly in an orthogonal manner, offers the flexibility required for complex, multi-step synthetic routes common in drug discovery and development.[3] The provided protocols serve as a reliable starting point for researchers, enabling the efficient construction of novel and diverse libraries of 1,4-diazepane-based compounds for biological evaluation.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Diazepane Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral diazepane carboxylates, valuable scaffolds in medicinal chemistry and drug discovery. The methodologies presented focus on achieving high enantioselectivity and yield, providing a practical guide for the synthesis of these important compounds.
Introduction
Chiral diazepane carboxylates are seven-membered heterocyclic structures that are of significant interest in the development of novel therapeutics. The stereochemistry of these molecules often plays a crucial role in their biological activity. Therefore, the development of robust and efficient asymmetric syntheses is paramount. This document outlines a key palladium-catalyzed methodology for the enantioselective synthesis of substituted 1,4-diazepan-5-ones, which can be precursors to chiral diazepane carboxylates, and a procedure for the synthesis of a related benzodiazepine carboxylate that can be conceptually adapted.
Key Synthetic Strategy: Palladium-Catalyzed Asymmetric Allylic Alkylation
A highly effective method for the asymmetric synthesis of chiral 1,4-diazepan-5-ones involves a palladium-catalyzed decarboxylative allylic alkylation. This reaction establishes a quaternary stereocenter with high enantioselectivity.
Reaction Scheme:
A representative reaction involves the allylic alkylation of a 1,4-diazepan-5-one substrate using a palladium catalyst and a chiral ligand.
Caption: General workflow for the Pd-catalyzed asymmetric allylic alkylation.
Quantitative Data Summary
The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of various 1,4-diazepan-5-ones.[1] High yields and excellent enantioselectivities are achieved for a range of substrates.
| Entry | Allylic Carbonate | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3a | >99 | 95 |
| 2 | 4-MeO-Ph | 3b | 98 | 94 |
| 3 | 4-CF₃-Ph | 3c | 95 | 93 |
| 4 | 2-Naphthyl | 3d | 97 | 92 |
| 5 | Furyl | 3e | 96 | 90 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones[1]
This protocol describes the general procedure for the enantioselective synthesis of gem-disubstituted 1,4-diazepan-5-ones.
Materials:
-
1,4-Diazepan-5-one substrate (1.0 equiv)
-
Allylic carbonate (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
(R,R)-ANDEN-phenyl Trost ligand (5.0 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 1,4-diazepan-5-one substrate, Pd₂(dba)₃, and the chiral ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the allylic carbonate to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC or LC-MS analysis until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral 1,4-diazepan-5-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Experimental workflow for asymmetric allylic alkylation.
Protocol 2: Synthesis of a Functionalized Benzodiazepine Carboxylate[2]
This protocol details the synthesis of a methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][2][3]diazepine-4-carboxylate, which demonstrates a method for introducing a carboxylate group onto a related heterocyclic scaffold.
Materials:
-
1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one (1.0 equiv)
-
Methyl chloroformate (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the starting azetidine-fused 1,4-benzodiazepine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl chloroformate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired benzodiazepine carboxylate.
Signaling Pathway/Logical Relationship
The enantioselectivity of the palladium-catalyzed allylic alkylation is determined by the chiral ligand, which creates a chiral environment around the palladium center. The substrate approaches the palladium complex in a specific orientation, leading to the preferential formation of one enantiomer.
Caption: Simplified mechanism illustrating enantioselection.
Conclusion
The protocols and data presented here provide a strong foundation for the asymmetric synthesis of chiral diazepane carboxylates and their precursors. The palladium-catalyzed methodology, in particular, offers a reliable route to these valuable compounds with high levels of stereocontrol. These methods are anticipated to be highly beneficial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User-friendly stereoselective one-pot access to 1,4-diazepane derivatives by a cyclodehydrative three-component reaction with 1,3-dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of Benzyl 1,4-Diazepane-1-Carboxylate
Abstract
This application note details a robust and scalable protocol for the synthesis of benzyl 1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The described method focuses on a two-step synthetic sequence involving the formation of a bis-sulfonamide protected diazepane, followed by selective deprotection and subsequent N-benzoxycarbonylation. This approach ensures high purity and yield, suitable for large-scale production. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
1,4-Diazepane derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The protection of one of the nitrogen atoms of the 1,4-diazepane ring with a benzyl carbamate group allows for selective functionalization of the second nitrogen, making it a valuable intermediate. This document provides a detailed methodology for the scale-up synthesis of this intermediate, addressing the challenges associated with large-scale production, such as purification and handling of reagents.
Overall Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents were of commercial grade and used without further purification. Solvents were of ACS grade. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) or by staining with potassium permanganate.
Step 1: Synthesis of 1,4-Bis(p-toluenesulfonyl)-1,4-diazepane
A 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel was charged with 1,4-diazepane (1.00 kg, 9.98 mol) and dichloromethane (10 L). The solution was cooled to 0-5 °C in an ice-water bath. Pyridine (2.02 L, 24.95 mol) was added, followed by the portion-wise addition of p-toluenesulfonyl chloride (4.19 kg, 21.96 mol) over 2 hours, maintaining the internal temperature below 10 °C. The reaction mixture was stirred at room temperature for 18 hours. The reaction was then quenched by the slow addition of water (5 L). The organic layer was separated, washed with 1 M HCl (2 x 3 L), saturated aqueous NaHCO₃ solution (3 L), and brine (3 L). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. The crude solid was triturated with methanol (5 L), filtered, and dried in a vacuum oven at 50 °C to yield 1,4-bis(p-toluenesulfonyl)-1,4-diazepane as a white solid.
Step 2: Synthesis of this compound
A 50 L glass-lined reactor was charged with 1,4-bis(p-toluenesulfonyl)-1,4-diazepane (3.50 kg, 8.57 mol) and a 33% solution of hydrobromic acid in acetic acid (17.5 L). The mixture was heated to 70 °C and stirred for 12 hours. The reaction mixture was cooled to room temperature and slowly poured into a stirred mixture of ice (15 kg) and water (15 L). The precipitated solid (p-toluenesulfonic acid) was removed by filtration. The filtrate was cooled to 0-5 °C, and the pH was adjusted to >12 by the slow addition of 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C.
To the resulting aqueous solution of crude 1-tosyl-1,4-diazepane, toluene (15 L) was added, followed by sodium carbonate (1.82 kg, 17.14 mol). The biphasic mixture was stirred vigorously and cooled to 0-5 °C. Benzyl chloroformate (1.61 L, 11.14 mol) was added dropwise over 2 hours, maintaining the temperature below 10 °C. The reaction was stirred at room temperature for 6 hours. The organic layer was separated, and the aqueous layer was extracted with toluene (2 x 5 L). The combined organic layers were washed with water (5 L) and brine (5 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. The crude oil was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (HPLC) |
| 1 | 1,4-Diazepane | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 0-25 | 18 | 1,4-Bis(tosyl)-1,4-diazepane | 85 | >98% |
| 2a | 1,4-Bis(tosyl)-1,4-diazepane | 33% HBr in Acetic Acid | Acetic Acid | 70 | 12 | 1-Tosyl-1,4-diazepane | - | - |
| 2b | 1-Tosyl-1,4-diazepane (crude) | Benzyl Chloroformate, Na₂CO₃ | Toluene/Water | 0-25 | 6 | This compound | 75 (over 2 steps) | >97% |
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound. The two-step approach allows for good control over the reaction and facilitates purification on a large scale. The presented data demonstrates high yields and purity, making this procedure suitable for implementation in a drug development setting. Further optimization of the purification step, such as crystallization, could be explored to avoid chromatography on a manufacturing scale.
Application Notes and Protocols: 1-benzyl-1,4-diazepane as an Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in bacteria is a significant global health threat, often mediated by the overexpression of efflux pumps that expel antibiotics from the cell, rendering them ineffective.[1][2][3] Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism by restoring the efficacy of existing antibiotics.[2][4][5] This document provides detailed application notes and experimental protocols for the use of 1-benzyl-1,4-diazepane (1-BD), a compound identified as an inhibitor of the Resistance-Nodulation-Cell Division (RND) family of efflux pumps in Gram-negative bacteria such as Escherichia coli.[1][6][7]
1-benzyl-1,4-diazepane, also known as 1-benzyl-1,4-homopiperazine, has been shown to potentiate the activity of several antibiotics, including levofloxacin, by inhibiting efflux pumps like AcrAB-TolC.[1] Its mechanism of action appears to be multifactorial, involving not only the direct inhibition of efflux but also an increase in membrane permeability and a decrease in the transcription of efflux pump genes.[1][6][7]
Data Presentation
The efficacy of 1-benzyl-1,4-diazepane as an efflux pump inhibitor has been quantified through various in vitro assays. The following tables summarize key quantitative data from studies on its activity in E. coli strains with varying levels of efflux pump expression.
Table 1: Adjuvant Effect of 1-benzyl-1,4-diazepane on Antibiotic Activity in E. coli Strains [1]
| E. coli Strain | Antibiotic | MIC (µg/mL) without EPI | MIC (µg/mL) with 1-BD (0.4 mg/mL) | Antibiotic Activity Gain (Fold Increase) |
| 1-DC14PS (AcrAB overexpressing) | Levofloxacin | 16 | 2 | 8 |
| 1-DC14PS (AcrAB overexpressing) | Chloramphenicol | 128 | 32 | 4 |
| 1-DC14PS (AcrAB overexpressing) | Tetracycline | 64 | 16 | 4 |
| 1-DC14PS (AcrAB overexpressing) | Rifampicin | 256 | 64 | 4 |
| 2-DC14PS (AcrEF overexpressing) | Levofloxacin | 8 | 1 | 8 |
| 2-DC14PS (AcrEF overexpressing) | Chloramphenicol | 64 | 16 | 4 |
| 2-DC14PS (AcrEF overexpressing) | Tetracycline | 32 | 8 | 4 |
| 2-DC14PS (AcrEF overexpressing) | Rifampicin | 128 | 32 | 4 |
| 3-AG100MKX (AcrAB overexpressing) | Levofloxacin | 4 | 0.5 | 8 |
| 3-AG100MKX (AcrAB overexpressing) | Chloramphenicol | 32 | 8 | 4 |
| 3-AG100MKX (AcrAB overexpressing) | Tetracycline | 16 | 4 | 4 |
| 3-AG100MKX (AcrAB overexpressing) | Rifampicin | 64 | 16 | 4 |
Table 2: Effect of 1-benzyl-1,4-diazepane on Ethidium Bromide Accumulation in E. coli [1]
| E. coli Strain | Condition | Relative Final Fluorescence (RFF) |
| 1-DC14PS (AcrAB overexpressing) | No EPI | 1.00 |
| 1-DC14PS (AcrAB overexpressing) | With 1-BD | 1.50 |
| 2-DC14PS (AcrEF overexpressing) | No EPI | 1.00 |
| 2-DC14PS (AcrEF overexpressing) | With 1-BD | 1.65 |
| 3-AG100MKX (AcrAB overexpressing) | No EPI | 1.00 |
| 3-AG100MKX (AcrAB overexpressing) | With 1-BD | 1.45 |
| ΔacrAB (AcrAB deficient) | No EPI | 2.50 |
| ΔacrAB (AcrAB deficient) | With 1-BD | 2.55 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Antibiotic Potentiation (Checkerboard Assay)
This protocol determines the MIC of an antibiotic in the presence and absence of 1-benzyl-1,4-diazepane to quantify its potentiating effect.[8][9][10][11][12]
Materials:
-
Bacterial strains (e.g., E. coli overexpressing efflux pumps)
-
Mueller-Hinton broth (MHB)
-
Antibiotics of interest (e.g., levofloxacin, chloramphenicol)
-
1-benzyl-1,4-diazepane (1-BD)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the desired bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and 1-BD in an appropriate solvent. Create serial twofold dilutions of the antibiotic and 1-BD in MHB in separate 96-well plates.
-
Checkerboard Setup:
-
Dispense 50 µL of MHB into each well of a new 96-well plate.
-
Add 50 µL of each antibiotic dilution along the columns.
-
Add 50 µL of each 1-BD dilution along the rows. This creates a matrix of antibiotic and 1-BD concentrations.
-
Include control wells with antibiotic alone, 1-BD alone, and no drug.
-
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) can be calculated to determine synergy.
Protocol 2: Ethidium Bromide Accumulation Assay
This fluorometric assay measures the intracellular accumulation of ethidium bromide (EtBr), a substrate of many efflux pumps, to assess the inhibitory effect of 1-BD.[13][14][15][16][17]
Materials:
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
1-benzyl-1,4-diazepane (1-BD)
-
Glucose
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup:
-
In a 96-well black microplate, add the bacterial suspension.
-
Add 1-BD to the test wells at the desired concentration.
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths for EtBr (e.g., 530 nm excitation, 590 nm emission).
-
Monitor the fluorescence in real-time. An increase in fluorescence indicates the accumulation of EtBr inside the bacterial cells.
-
To initiate efflux, add glucose (final concentration 0.4%) to energize the pumps and observe the change in fluorescence. The presence of an effective EPI like 1-BD will result in a slower decrease or sustained high fluorescence compared to the control without the inhibitor.
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating 1-benzyl-1,4-diazepane as an efflux pump inhibitor.
Caption: Experimental workflow for evaluating 1-benzyl-1,4-diazepane.
Caption: Mechanism of action of 1-benzyl-1,4-diazepane as an EPI.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Checkerboard assay – REVIVE [revive.gardp.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 16. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 1,4-diazepane-1-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Benzyl 1,4-diazepane-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high yields and purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the mono-N-protection of 1,4-diazepane (also known as homopiperazine) using benzyl chloroformate (Cbz-Cl). This reaction selectively acylates one of the secondary amine groups.
Q2: What are the primary challenges in this synthesis?
A2: The main challenge is achieving high selectivity for the mono-protected product. Due to the symmetrical nature of 1,4-diazepane, a significant side product is the di-protected species, 1,4-bis(benzyloxycarbonyl)-1,4-diazepane. Over-reaction reduces the yield of the desired mono-protected compound and complicates purification.
Q3: Why is temperature control important during the addition of benzyl chloroformate?
A3: The reaction of benzyl chloroformate with the amine is exothermic. Maintaining a low temperature (typically 0 °C) helps to control the reaction rate, which can improve selectivity for the mono-protected product over the di-protected byproduct.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol in dichloromethane or hexanes), is effective in separating the mono-Cbz product from unreacted diamine and the di-Cbz byproduct.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Over-protection leading to the di-Cbz byproduct. | Use a slight excess of 1,4-diazepane relative to benzyl chloroformate. Add the benzyl chloroformate solution dropwise at a low temperature (0 °C) to control the reaction rate. |
| Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time after the addition of benzyl chloroformate. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Loss of product during workup or purification. | During the aqueous workup, ensure the pH of the aqueous layer is basic (>12) before extraction to maximize the recovery of the amine product in the organic phase. Optimize the solvent system for column chromatography to ensure good separation and minimize product loss. | |
| Presence of Di-Cbz Byproduct | Reaction conditions favor di-protection. | In addition to slow, cooled addition of Cbz-Cl, consider using a less reactive protecting agent or a different solvent system that may favor mono-protection. |
| Incorrect stoichiometry. | Carefully measure the equivalents of benzyl chloroformate used. It should be one equivalent or slightly less relative to the 1,4-diazepane. | |
| Difficulty in Purification | Poor separation between mono- and di-Cbz products. | Use a long silica gel column and a shallow solvent gradient during chromatography to improve resolution. A mixture of dichloromethane and methanol or ethyl acetate and hexanes often provides good separation. |
| Product is an oil and difficult to handle. | The product is often isolated as an oil. If a solid is required for subsequent steps, consider converting it to a salt (e.g., hydrochloride) which may be crystalline. |
Experimental Protocols
Standard Protocol for Mono-Cbz Protection of 1,4-Diazepane
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,4-Diazepane (homopiperazine)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 1,4-diazepane (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) or an excess of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.0 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water or a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield | 40-60% | Yields can vary significantly based on reaction scale and purification efficiency. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Purification Method | Silica Gel Chromatography | Gradient elution (e.g., 0-10% Methanol in Dichloromethane). |
| Physical Appearance | Colorless to pale yellow oil |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Chiral Resolution of Racemic Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate. This compound is a key intermediate in the synthesis of Suvorexant, an insomnia treatment, making the efficient separation of its enantiomers critical.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate?
A1: The two main reported methods are classical diastereomeric salt resolution and cocrystal formation.
-
Diastereomeric Salt Resolution: This method involves reacting the racemic mixture with a chiral resolving agent, such as 2,3-dibenzoyl D-tartaric acid (DBTA), to form diastereomeric salts, which can then be separated by fractional crystallization.[1][2]
-
Cocrystal Formation: A more recent method involves the formation of a cocrystal between one enantiomer and a chiral cocrystal former. For this specific compound, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) is used to selectively form a cocrystal with (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride.[1]
Q2: Which enantiomer is required for the synthesis of the active pharmaceutical ingredient (API) Suvorexant?
A2: The (R)-enantiomer, specifically (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is the pivotal intermediate required for the synthesis of Suvorexant.[1][2] The precise (R)-configuration is essential for the drug's efficacy.[2]
Q3: What are the advantages of the cocrystal resolution method?
A3: The cocrystal method offers significant advantages, including the potential for higher enantiomeric excess (≥99% ee) in the final product.[1] An additional benefit is the straightforward recovery of the resolving agent, (R)-TED, during the dissociation step, which improves process efficiency and cost-effectiveness.[1]
Q4: How is the enantiomeric excess (ee) of the resolved product typically determined?
A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase (CSP) to separate the enantiomers, and the relative peak areas in the chromatogram are used to calculate the ee.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt or Cocrystal
| Possible Cause | Solution |
| Incorrect Stoichiometry | Carefully check the molar equivalents of the resolving agent. For the DBTA method, experiments have been run with both 0.5 and 1.0 equivalents, with different outcomes.[1] The cocrystal method with (R)-TED specifies a 1:1 molar ratio of the hydrochloride salt to (R)-TED.[1] |
| Suboptimal Solvent Choice | The choice of solvent is critical for crystallization. Acetone is commonly used for the DBTA salt formation.[1] For the cocrystal method, acetonitrile is a preferred solvent.[1] Ensure the solvent is anhydrous and of high purity. |
| Precipitation is a stronger solvent than the mobile phase | If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column frit when it mixes, causing blockages.[3] Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Inappropriate Cooling/Crystallization Rate | Rapid cooling can lead to the trapping of impurities and the undesired enantiomer, reducing both yield and purity. Experiment with a slower, more controlled cooling profile to allow for selective crystallization. |
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product
| Possible Cause | Solution |
| Co-crystallization of Both Diastereomers | The undesired diastereomer may be crystallizing along with the desired one. Try different solvents or solvent mixtures to increase the solubility difference between the diastereomeric salts. Recrystallization of the obtained solid can also improve enantiomeric purity. |
| Incomplete Reaction | Ensure the salt or cocrystal formation reaction has gone to completion before initiating crystallization. Monitor the reaction using an appropriate analytical technique like TLC or LC-MS. |
| Racemization | While less common for this specific molecule under standard resolution conditions, ensure that the pH and temperature conditions used during the process (especially during the liberation of the free base from the salt) are not harsh enough to cause racemization. |
| Inaccurate ee Measurement | Verify that the chiral HPLC/SFC method is optimized and validated. Poor resolution on the analytical column can lead to inaccurate ee calculations. |
Issue 3: Poor Peak Resolution in Chiral HPLC Analysis
| Possible Cause | Solution |
| Suboptimal Mobile Phase | The mobile phase composition is critical. Systematically adjust the ratio of solvents (e.g., n-Hexane:IPA) to optimize selectivity.[4] Sometimes, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution. |
| Inappropriate Stationary Phase | Not all chiral stationary phases (CSPs) work for all compounds. It is often necessary to screen several columns with different chemistries (e.g., polysaccharide-based phases like cellulose or amylose) to find the best one.[5][6] |
| Column Overload | Injecting too concentrated a sample can lead to broad, overlapping peaks. Reduce the sample concentration and/or the injection volume.[4] |
| Degraded Column Performance | Column performance can degrade over time due to contamination. Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove strongly adsorbed compounds.[3][4] For immobilized columns, flushing with DMF or THF might be possible.[3] |
Data Summary
The following table summarizes reported quantitative data for the chiral resolution of benzyl 5-methyl-1,4-diazepane-1-carboxylate using DBTA.
| Method | Scale | Resolving Agent | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| Diastereomeric Salt Crystallization | 1.25 g | 1 eq. DBTA | Acetone | 18% | 93.4% | [1] |
| Diastereomeric Salt Crystallization | 7.26 g | 0.5 eq. DBTA | Acetone | N/A | N/A | [1] |
Experimental Protocols & Workflows
Protocol 1: Resolution via Diastereomeric Salt Formation with DBTA
This protocol is adapted from a reported small-scale experiment.[1]
-
Dissolution: Dissolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.0 eq) in acetone.
-
Salt Formation: Add a solution of 2,3-dibenzoyl D-tartaric acid (DBTA) (1.0 eq) in acetone to the racemic mixture.
-
Crystallization: Allow the mixture to stir and crystallize. The diastereomeric salt of the desired enantiomer will preferentially precipitate.
-
Isolation: Filter the resulting solid and wash with a small amount of cold acetone to collect the diastereomeric salt.
-
Liberation of Free Base: Suspend the salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate). Stir until all solids have dissolved.
-
Extraction: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free base.
-
Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC method.
Protocol 2: Resolution via Cocrystallization with (R)-TED
This protocol is based on the patented process.[1]
-
Salt Formation: Prepare the hydrochloride salt of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate if starting from the free base.
-
Dissolution: Dissolve the racemic hydrochloride salt (1.0 eq) and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) (1.0 eq) in a suitable solvent, such as acetonitrile.[1]
-
Cocrystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to facilitate the selective crystallization of the cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.
-
Isolation: Isolate the cocrystal by filtration.
-
Dissociation: Dissociate the cocrystal by dissolving it in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution. This breaks the cocrystal and neutralizes the hydrochloride salt.
-
Extraction & Recovery: Separate the organic layer containing the enantiomerically pure free base. The aqueous layer can be treated to recover the (R)-TED resolving agent.
-
Analysis: Confirm the enantiomeric excess (ee) of the (R)-enantiomer, which is expected to be high (≥99%).[1]
Visualized Workflows
Caption: General workflow for chiral resolution via crystallization.
Caption: Workflow for diastereomeric salt resolution using DBTA.
Caption: Workflow for chiral resolution via cocrystal formation.
References
- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 2. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Technical Support Center: Purification of Diazepane Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of common diazepane intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for diazepane intermediates?
A1: The most common purification techniques for solid diazepane intermediates are recrystallization and column chromatography.[1][2][3] Recrystallization is often used to purify crude products and can yield high-purity materials.[4][5] Column chromatography is employed to separate the desired compound from closely related impurities or when recrystallization is ineffective.[1][2]
Q2: I am observing "oiling out" during the recrystallization of my diazepane intermediate. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, can be addressed by several methods. You can try using a solvent with a lower boiling point or slowing down the cooling process. Additionally, concentrating the solution to a higher degree before cooling or inducing nucleation by scratching the inside of the flask or adding a seed crystal can be effective.[4]
Q3: No crystals are forming during my recrystallization attempt. What are the possible reasons and solutions?
A3: A lack of crystal formation can be due to several factors. The solution may be too dilute; in this case, you can concentrate it by evaporating some of the solvent. It's also possible that nucleation has not been initiated. This can be overcome by scratching the inner surface of the flask with a glass rod or by adding a small seed crystal of the pure compound. Ensuring the solution is cooled to a sufficiently low temperature, for instance, by using an ice bath, can also promote crystallization.[4]
Q4: My purified product still shows impurities after a single recrystallization. What are my options?
A4: If impurities persist after one recrystallization, you can perform a second recrystallization. If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[4] If recrystallization is still not effective, column chromatography is a powerful alternative for separating stubborn impurities.[2]
Q5: What are some common impurities I might encounter in the synthesis of diazepam and its intermediates?
A5: Process-related impurities are common in the synthesis of diazepam. These can include unreacted starting materials like 2-amino-5-chlorobenzophenone, as well as byproducts from side reactions.[1] For instance, in the synthesis of diazepam, potential impurities include 7-chloro-5-phenyl-1H-benzo[e][2][4]diazepin-2(3H)-one and 2-(methylamino)-5-chlorobenzophenone.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem Encountered | Potential Cause | Suggested Solution |
| Oiling Out | The solute is precipitating as a liquid instead of a solid. | Use a solvent with a lower boiling point, or cool the solution more slowly.[4] |
| No Crystal Formation | The solution is too dilute or nucleation has not occurred. | Concentrate the solution by evaporating some solvent, or induce nucleation by scratching the flask or adding a seed crystal.[4] |
| Low Yield | The compound is too soluble in the cold solvent or cooling is incomplete. | Further concentrate the mother liquor and re-cool, or ensure the solution is thoroughly chilled in an ice bath.[4] |
| Impure Product | Ineffective removal of impurities. | Re-crystallize the product. For colored impurities, use activated carbon during the process.[4] |
Column Chromatography Issues
| Problem Encountered | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system (eluent). | Modify the polarity of the eluent. A common mobile phase for diazepane intermediates is a mixture of ethyl acetate and hexane.[1] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. |
| Tailing Peaks | Secondary interactions between the compound and the stationary phase. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds. |
Experimental Protocols
Protocol 1: Purification of 2-Amino-5-chlorobenzophenone by Recrystallization
This protocol details the purification of the key diazepam intermediate, 2-amino-5-chlorobenzophenone, using a mixed solvent system of ethanol and water.
Methodology:
-
Dissolution: In a 2-liter Erlenmeyer flask, dissolve approximately 70 g of crude 2-amino-5-chlorobenzophenone in 1 liter of hot 95% ethanol. Gentle heating and stirring will facilitate dissolution.[6]
-
Decolorization (Optional): If the solution is highly colored, add 10-15 g of activated carbon to the hot solution and swirl for a few minutes.[6]
-
Hot Filtration: Pre-heat a Büchner funnel and flask. Quickly filter the hot solution to remove any insoluble impurities or activated carbon.[6]
-
Crystallization: Transfer the hot filtrate to a clean flask and add 700 mL of hot deionized water. Cover the flask and allow it to cool slowly to room temperature.[6]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the yellow, plate-like crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold 50% ethanol-water solution.[6]
-
Drying: Dry the purified product in a vacuum oven.
| Parameter | Value |
| Crude Material | 70 g of 2-amino-5-chlorobenzophenone[6] |
| Dissolving Solvent | 1 L of hot 95% ethanol[6] |
| Precipitating Solvent | 700 mL of hot deionized water[6] |
| Washing Solvent | Cold 50% ethanol-water solution[6] |
| Expected Appearance | Yellow, plate-like crystals[6] |
Protocol 2: Purification of 2-Methylamino-5-chlorobenzophenone by Recrystallization
This protocol describes the purification of 2-methylamino-5-chlorobenzophenone, another key intermediate in diazepam synthesis, using methanol.
Methodology:
-
Dissolution: Place the crude 2-methylamino-5-chlorobenzophenone in an appropriately sized flask and add methanol. The weight ratio of methanol to crude product should be approximately 2.86:1.[7]
-
Heating: Heat the mixture to reflux with stirring until the solid completely dissolves.[7]
-
Crystallization: Allow the solution to cool, which will induce crystallization.[7]
-
Isolation: Filter the crystals and wash them with water.[7]
-
Drying: Dry the purified product at 60°C.[7]
| Parameter | Value |
| Solvent | Methanol[7] |
| Solvent to Solute Ratio | 2.86:1 (by weight)[7] |
| Drying Temperature | 60°C[7] |
| Reported Purity | 99.6% (by HPLC)[7] |
| Reported Yield | 92%[7] |
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of diazepane intermediates using silica gel column chromatography.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of ethyl acetate and hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 3:7 ethyl acetate:hexane).[1] Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.[1]
Visual Workflows
Caption: A generalized workflow for the purification of diazepane intermediates by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. jocpr.com [jocpr.com]
- 2. EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy - Google Patents [patents.google.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]
Technical Support Center: Diazepine Ring Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during diazepine ring synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction of o-phenylenediamine (OPDA) with a ketone is giving low yields of the desired 1,5-benzodiazepine. What are the common issues?
A1: Low yields in this condensation reaction are a frequent problem and can stem from several factors:
-
Catalyst Choice: The selection of an acid catalyst is critical. While various catalysts like BF₃-etherate, polyphosphoric acid, and Yb(OTf)₃ can be used, solid acid catalysts such as zeolites (e.g., H-MCM-22) often provide higher selectivity and milder reaction conditions.[1][2] Many traditional catalysts can lead to side reactions, require long reaction times, or involve difficult workup procedures.[2]
-
Reaction Conditions:
-
Temperature: While some modern catalysts enable the reaction to proceed at room temperature, temperature is a key parameter to optimize.[1][2] Monitor the reaction at various temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and side product formation.[1]
-
Solvent: The solvent can significantly influence both the rate and selectivity of the reaction. Acetonitrile is a commonly used solvent that has shown good results with H-MCM-22 catalysts.[2][3]
-
-
Reactivity of Starting Materials: The inherent reactivity of your specific o-phenylenediamine and ketone substrates plays a major role. Low reactivity can lead to incomplete conversion.[1]
Troubleshooting Steps:
-
Evaluate Your Catalyst: If using a traditional Lewis or Brønsted acid, consider switching to a solid acid catalyst like H-MCM-22, which can be easily filtered off and often leads to cleaner reactions.[1][2]
-
Optimize Conditions: Systematically vary the temperature and reaction time, monitoring progress by Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant side products appear.[1]
-
Check Starting Material Purity: Ensure the purity of your o-phenylenediamine and ketone, as impurities can interfere with the reaction.
Q2: I am observing the formation of a dimer/oligomer instead of the seven-membered diazepine ring. How can I prevent this?
A2: Dimerization can occur, particularly in syntheses aiming for specific macrocyclic structures or under conditions that favor intermolecular reactions over the desired intramolecular cyclization.
-
Concentration: High concentrations of reactants can favor intermolecular reactions, leading to the formation of dimers and oligomers. The formation of a seven-membered ring is often entropically disfavored compared to other ring sizes, making it sensitive to reaction conditions.[1]
-
Reaction Mechanism: In some synthetic routes, intermediates can react with another molecule of starting material before the intramolecular cyclization can occur. This is sometimes observed in the synthesis of pyrrolobenzodiazepine (PBD) dimers, where specific linkers are used to intentionally create the dimer.[4]
Troubleshooting Steps:
-
Reduce Concentration: Perform the reaction under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of intermolecular collisions.
-
Slow Addition: Add one of the reactants slowly over an extended period to the reaction mixture. This keeps the instantaneous concentration of the added reactant low, favoring the intramolecular cyclization.
-
Optimize Temperature: Adjusting the temperature can sometimes alter the balance between intra- and intermolecular reaction rates.
Q3: My diazepine synthesis is resulting in a mixture of regioisomers. How can I improve regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The outcome is often dictated by a combination of electronic and steric effects.
-
Electronic Effects: In palladium-catalyzed cyclizations involving unsymmetrical components, nucleophilic attack may preferentially occur at the more electron-rich position.[5] For instance, in the synthesis of 1,4-benzodiazepines from N-tosyl-disubstituted 2-aminobenzylamines and unsymmetrical carbonates, the regioselectivity is driven by the electronic nature of the aryl groups on the carbonate.[5]
-
Steric Hindrance: The steric environment around the reactive sites can direct the cyclization to the less hindered position.[6]
-
Cyclization Pathway: In reactions involving intermediates with multiple possible cyclization points, such as those derived from 1,2-diaza-1,3-dienes, the reaction can be directed toward a specific regioisomer (e.g., a 7-exo cyclization) by carefully controlling the reaction conditions and the nature of the diamine used.[7][8]
Troubleshooting Steps:
-
Modify Substituents: If possible, alter the electronic properties of the substituents on your starting materials to favor the desired regioisomer. For example, adding an electron-donating group can direct a nucleophilic attack toward a specific site.[5]
-
Change the Catalyst/Ligand: In metal-catalyzed reactions, the choice of ligand can influence the steric environment of the catalytic center and thereby improve regioselectivity.[9]
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer over the other.
Data Presentation
Table 1: Effect of Catalyst Loading on 1,5-Benzodiazepine Yield
This table summarizes the effect of the amount of H-MCM-22 solid acid catalyst on the yield of 1,5-benzodiazepine from the condensation of o-phenylenediamine (OPDA) and acetone.
| Catalyst Weight (mg) | Yield (%) |
| 50 | 30 |
| 100 | 72 |
| 150 | 87 |
| 200 | 87 |
Reaction Conditions: o-phenylenediamine (OPDA) and acetone stirred in acetonitrile at room temperature for 60 minutes. Data sourced from a study on H-MCM-22 catalysis.[2]
The data indicates that increasing the catalyst amount up to 150 mg significantly improves the yield, likely due to the increased availability of acidic sites.[2]
Table 2: Comparison of Heteropolyacid (HPA) Catalysts in 1,5-Benzodiazepine Synthesis
This table compares the efficiency of different Keggin-type heteropolyacid catalysts for the synthesis of 1,5-benzodiazepine derivatives.
| Catalyst | Time (min) | Yield (%) |
| H₃PW₁₂O₄₀ | 120 | 80 |
| H₃PMo₁₂O₄₀ | 90 | 85 |
| H₄PMo₁₁VO₄₀ | 60 | 90 |
| H₅PMo₁₀V₂O₄₀ | 40 | 94 |
| H₆PMo₉V₃O₄₀ | 45 | 92 |
Reaction Conditions: Equimolar amounts of reactants in refluxing ethanol. Data sourced from a comparative study of HPA catalysts.[10]
The results show that substituting molybdenum atoms with vanadium in the catalyst structure (e.g., H₅PMo₁₀V₂O₄₀) decreases reaction time and improves yield, demonstrating superior catalytic performance.[10]
Experimental Protocols
Protocol 1: General Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst
This protocol describes a general and efficient method for synthesizing 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones at room temperature.[1]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Ketone (e.g., acetone, cyclohexanone) (2.5 mmol)
-
H-MCM-22 catalyst (100 mg)
-
Acetonitrile (4 mL)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and the H-MCM-22 catalyst (100 mg).
-
Add acetonitrile (4 mL) to the flask.
-
Stir the mixture vigorously at room temperature.
-
Troubleshooting Checkpoint: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) may be beneficial. However, be cautious as higher temperatures can promote side reactions.[1]
-
Upon completion (as indicated by TLC, typically within 1-3 hours), filter the reaction mixture to remove the solid H-MCM-22 catalyst.[1][2]
-
Wash the catalyst with a small amount of acetonitrile.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 1,5-benzodiazepine derivative.
Visualizations
Reaction Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diazepane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diazepanes.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: Low Yield of the Desired Diazepane Product
A low yield of the final diazepane product is a common issue that can stem from various factors throughout the synthetic process. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[1] |
| Low Reactivity of Starting Materials | Substrate Modification: For intramolecular cyclizations, if the electrophilicity of a group (e.g., a formyl group) is insufficient, a multi-step synthesis involving a more reactive intermediate might be necessary.[1] Catalyst Selection: The choice of catalyst is critical. For condensations of o-phenylenediamines with ketones, solid acid catalysts like H-MCM-22 have shown high activity at room temperature.[1][2] |
| Hydrolysis of Reactants or Intermediates | Control pH: Avoid harsh acidic or basic conditions that can promote hydrolysis.[1] Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents, especially when working with moisture-sensitive catalysts or intermediates.[1] |
| Side Reactions (e.g., Dimerization/Polymerization) | High Dilution Conditions: For intramolecular cyclizations, performing the reaction at high dilution can favor the formation of the desired monomeric product over intermolecular reactions. |
| Suboptimal Catalyst or Reagent Loading | Optimize Stoichiometry: Systematically vary the molar ratios of reactants and the loading of the catalyst to find the optimal conditions for your specific substrate. |
Issue 2: Formation of Significant Side Products/Impurities
The presence of impurities can complicate purification and reduce the overall yield. Identifying the side products is the first step toward mitigating their formation.
| Observed Side Product | Potential Cause | Troubleshooting/Optimization Strategy |
| Unreacted Starting Materials | Incomplete reaction; low reactivity. | Refer to "Incomplete Reaction" and "Low Reactivity of Starting Materials" in the Low Yield section. |
| Acyclic Amide Intermediates | Failure of intramolecular cyclization. | Higher Boiling Point Solvent: Use a solvent with a higher boiling point to provide the necessary energy for cyclization and to facilitate the removal of water. Dean-Stark Apparatus: Employ a Dean-Stark trap to remove water from the reaction mixture, driving the equilibrium towards the cyclized product. |
| Hydrolysis Products (e.g., 2-aminobenzophenone) | Presence of water and/or harsh pH conditions. | Maintain anhydrous conditions and avoid strong acids or bases.[1] Consider a synthetic route that strategically uses hydrolysis and subsequent purification of the intermediate before cyclization.[1] |
| N-Oxide Formation | Oxidation of the diazepine nitrogen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| O-Alkylated Byproducts | Reaction of a hydroxyl group with an alkylating agent. | Use a suitable protecting group for the hydroxyl functionality if it is susceptible to alkylation under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the diazepane ring is not working. What are the key parameters to investigate?
A: The formation of a seven-membered ring can be entropically disfavored.[1] Key parameters to investigate include:
-
Catalyst: The choice of catalyst is crucial. For condensation reactions, various catalysts like BF₃-etherate, polyphosphoric acid, and solid acids such as H-MCM-22 can be effective.[1] The optimal catalyst will depend on your specific substrates.
-
Solvent: The solvent can influence reaction rates and selectivity. Experiment with different solvents to find the one that best solubilizes your reactants and facilitates the desired reaction pathway.
-
Temperature: While some reactions proceed at room temperature, others require heating to overcome the activation energy for cyclization.[1]
-
Water Removal: In condensation reactions, the removal of water is essential to drive the reaction to completion.
Q2: I'm having difficulty purifying my diazepane derivative. What are some common purification strategies?
A: Purification of diazepanes can be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is the most common method. Optimization of the solvent system and stationary phase (e.g., silica gel, alumina) is key. For products that are unstable on silica gel, consider using deactivated silica gel or performing a quick filtration through a short plug.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.
-
Salt Formation: If your diazepane is a free base, converting it to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization and improve handling and stability.
Q3: How does the continuous flow synthesis of diazepam compare to traditional batch synthesis?
A: Continuous flow synthesis offers several advantages for diazepam production, including improved control over reaction parameters like temperature and residence time, leading to higher yields and purity.[3] For example, a two-step continuous flow synthesis of diazepam has been reported to achieve a 96% yield and 91% purity before recrystallization.[3] This method allows for rapid screening of reaction conditions and can be more efficient and scalable than batch processes.[3]
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 1,5-Benzodiazepines
This table summarizes the effect of different catalysts on the yield of 1,5-benzodiazepines from the condensation of o-phenylenediamine and acetone.
| Catalyst | Reaction Time (min) | Yield (%) |
| H-MCM-22 | 60 | 87 |
| No Catalyst | - | No Reaction |
Data adapted from a study on the synthesis of 1,5-benzodiazepines using H-MCM-22 as a catalyst.[2]
Table 2: Optimization of Diazepam Synthesis in Continuous Flow
This table shows the optimization of the second stage of a telescoped continuous flow synthesis of diazepam.
| Temperature (°C) | Residence Time (min) | Crude Yield (%) |
| 40 | 10 | 61 |
| 60 | 10 | 86 |
Data from a study on the efficient, high-purity continuous flow synthesis of diazepam.[3]
Experimental Protocols
Protocol 1: Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst
This protocol describes a general procedure for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones.[1][2]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Ketone (2.5 mmol)
-
H-MCM-22 catalyst (100 mg)
-
Acetonitrile (4 mL)
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the catalyst is removed by filtration.[1]
-
The solvent is evaporated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel.[1]
Protocol 2: Two-Step Continuous Flow Synthesis of Diazepam
This protocol outlines a telescoped continuous flow synthesis of diazepam from 5-chloro-2-(methylamino)benzophenone.[3]
Stage 1: N-Acylation
-
Reactants: 5-chloro-2-(methylamino)benzophenone, bromoacetyl bromide, and a base (e.g., propylene oxide).
-
Conditions: The reactants are flowed through a microreactor at a controlled temperature (e.g., 0°C) and residence time.
Stage 2: Cyclization
-
Reactants: The output from Stage 1 and an ammonia source (e.g., a solution of NH₄Br/NH₄OH).
-
Conditions: The mixture is passed through a second microreactor at a higher temperature (e.g., 60°C).
-
Outcome: A 96% yield of 91% pure diazepam can be achieved within a 15-minute total residence time.[3] Diazepam of >98% purity can be obtained after a single recrystallization.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in diazepane synthesis.
Caption: General experimental workflow for diazepane synthesis.
References
Technical Support Center: Recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate?
Based on available literature, suitable solvents for the purification of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and its salts include acetonitrile, isopropanol, ethyl acetate, acetone, and toluene.[1] Acetonitrile is noted as a particularly effective solvent for a related cocrystal.[1] The choice of solvent will depend on the specific impurities present and the desired crystal form.
Q2: My compound "oils out" during the cooling phase instead of crystallizing. What should I do?
"Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To address this, you can:
-
Reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool more slowly.
-
Try a different solvent with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Q3: The recovery of my purified compound is very low. What are the common causes and how can I improve the yield?
Low recovery is a frequent issue in recrystallization. Potential causes include:
-
Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. An ice bath can be used after the solution has cooled to room temperature.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Q4: How critical is the cooling rate for a successful recrystallization?
The rate of cooling significantly impacts crystal size and purity. A slow cooling process is generally preferred as it allows for the formation of larger, more well-defined crystals, which are typically purer. Rapid cooling can lead to the formation of small crystals that may trap impurities. It is recommended to let the solution cool slowly to room temperature before transferring it to an ice bath.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. The chosen solvent is unsuitable. 2. Insufficient solvent has been added. | 1. Select a different solvent from the recommended list. 2. Add more hot solvent in small increments until the compound dissolves. |
| "Oiling out" occurs upon cooling. | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat the solution and add more solvent. 2. Allow the solution to cool more slowly. 3. Choose a solvent with a lower boiling point. |
| No crystals form after cooling. | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. |
| Low yield of recovered crystals. | 1. Too much solvent was used. 2. Premature crystallization during filtration. 3. Incomplete cooling. 4. Excessive washing of crystals. | 1. Use the minimum amount of hot solvent required for dissolution. 2. Pre-heat the filtration apparatus. 3. Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals appear discolored or impure. | 1. Incomplete removal of impurities. 2. Rapid crystallization trapping impurities. | 1. Consider a second recrystallization. 2. Ensure a slow cooling rate. |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. The specific solvent and volumes should be optimized for your particular sample.
-
Solvent Selection: Choose a suitable solvent from the recommended list (acetonitrile, isopropanol, ethyl acetate, acetone, or toluene).
-
Dissolution: Place the crude (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides estimated starting parameters for the recrystallization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. These values are based on general laboratory practices and should be optimized for your specific experimental conditions.
| Parameter | Acetonitrile | Isopropanol | Ethyl Acetate | Acetone | Toluene |
| Approx. Solvent Volume (mL/g of crude compound) | 5 - 10 | 8 - 15 | 10 - 20 | 5 - 10 | 15 - 25 |
| Dissolution Temperature (°C) | ~80 | ~80 | ~75 | ~55 | ~110 |
| Crystallization Initiation Temperature | Room Temp. | Room Temp. | Room Temp. | Room Temp. | Room Temp. |
| Final Cooling Temperature (°C) | 0 - 5 | 0 - 5 | 0 - 5 | 0 - 5 | 0 - 5 |
| Expected Yield Range | 70-90% | 65-85% | 60-80% | 70-90% | 50-75% |
Note: These are estimated values and the optimal conditions may vary depending on the purity of the starting material.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Benzyl 1,4-Diazepane-1-Carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl 1,4-diazepane-1-carboxylate derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during the handling, storage, and use of this compound derivatives in experimental settings.
Issue 1: Compound Degradation Observed During Storage
Question: I have observed degradation of my this compound derivative, which is stored as a colorless oil. What are the likely causes and how can I prevent this?
Answer: Degradation of this compound derivatives, particularly in their free base or oil form, can be attributed to several factors. Based on available data for related compounds, the primary concerns are hydrolysis, oxidation, and photolytic decomposition.
Potential Causes & Solutions:
-
Hydrolysis: The carboxylate group is susceptible to hydrolysis, which can be catalyzed by the presence of moisture.
-
Recommendation: Store the compound under anhydrous conditions. Use of a desiccator or storage in a glovebox with an inert atmosphere (nitrogen or argon) is advised. Avoid exposure to atmospheric moisture. The material safety data sheet for a related compound, Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate, explicitly states to "Avoid moisture"[1].
-
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Recommendation: Store under an inert atmosphere. Purging the storage vial with nitrogen or argon before sealing can displace oxygen.
-
-
Light Exposure: Similar to other benzodiazepine-related structures, these compounds can be sensitive to light.
-
Recommendation: Store in amber vials or protect from light by wrapping the container in aluminum foil.
-
-
Temperature: Elevated temperatures can accelerate degradation.
-
Recommendation: Store at recommended low temperatures, typically 2-8 °C, unless otherwise specified. For long-term storage, consider temperatures of -20 °C.
-
Logical Troubleshooting Flow for Degradation During Storage:
Caption: Troubleshooting workflow for compound degradation during storage.
Issue 2: Inconsistent Results in Biological Assays
Question: I am getting variable results when using a solution of a this compound derivative in my cell-based assays. Could this be a stability issue?
Answer: Yes, inconsistent results in biological assays can be a strong indicator of compound instability in the assay medium. The stability of diazepam, a related compound, has been shown to be affected by storage conditions in solution, including temperature and contact with certain plastics[2][3][4].
Potential Causes & Solutions:
-
Solution Instability: The compound may be degrading in your solvent or assay buffer over the course of the experiment.
-
Recommendation: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study in the specific solvent and storage conditions (e.g., -20°C or -80°C) by analyzing the solution purity at different time points using HPLC.
-
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, such as pipette tips, microplates, and storage tubes, leading to a decrease in the effective concentration. Studies on diazepam have shown significant loss when stored in PVC bags[4].
-
Recommendation: Use glass or polypropylene labware where possible. If using polystyrene plates, minimize the incubation time of stock solutions in the plates before use.
-
-
pH of the Medium: The pH of the assay buffer can influence the rate of hydrolysis.
-
Recommendation: Evaluate the stability of your compound at the pH of your experimental medium. It may be necessary to adjust the pH or use a different buffer system if significant degradation is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid form for long-term storage of this compound derivatives?
A1: While many free base derivatives are oils, converting them to a crystalline salt form, such as a hydrochloride salt, can significantly improve stability and handling[5]. For example, the hydrochloride salt of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate has been shown to be a stable crystalline solid at room temperature[5].
Q2: Are there any known incompatible materials or reagents for these compounds?
A2: Yes, based on the material safety data sheet for Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate, these compounds may be incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents[1]. Contact with these substances should be avoided to prevent vigorous reactions or degradation.
Q3: How can I monitor the stability of my this compound derivative?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Samples can then be analyzed at various time points under different storage conditions (e.g., temperature, humidity, light exposure) to assess purity and identify degradation products.
Data and Protocols
Physicochemical Properties
The following table summarizes known physicochemical properties for a representative derivative, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [6] |
| Molecular Weight | 248.32 g/mol | [6] |
| Appearance | Colorless oil | [6] |
| CAS Number | 1001401-60-0 | [6] |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of a this compound derivative in solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
-
Storage Conditions:
-
Aliquot the stock solution into amber glass vials.
-
Store the vials under different conditions:
-
Refrigerated (2-8 °C)
-
Ambient temperature (e.g., 25 °C)
-
Elevated temperature (e.g., 40 °C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (determined by UV-Vis spectrum of the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Identify and quantify any major degradation products.
-
Experimental Workflow for Stability Testing:
References
- 1. capotchem.cn [capotchem.cn]
- 2. jocpr.com [jocpr.com]
- 3. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the availability of diazepam stored in plastic bags and administered through intravenous sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Benzyl 1,4-Diazepane-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzyl 1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. These may include:
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Unreacted 1,4-diazepane: A highly polar impurity that can be difficult to separate.
-
Benzyl chloroformate: The protecting agent, which can be present if the reaction did not go to completion.
-
Di-Cbz-protected 1,4-diazepane: Formed if both nitrogen atoms of the diazepane ring are protected.
-
Benzyl alcohol: A byproduct of the reaction or from the degradation of benzyl chloroformate.
-
Salts: Formed during the reaction or work-up, such as triethylamine hydrochloride if triethylamine is used as a base.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: The purity of the compound can be assessed using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: My purified this compound is an oil, but I have seen it reported as a solid. How can I crystallize it?
A3: this compound can sometimes be isolated as a thick oil. To induce crystallization, you can try the following:
-
Solvent-antisolvent recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes cloudy. Allow the solution to stand, preferably at a low temperature, to allow crystals to form.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the oil to initiate crystallization.
Troubleshooting Guides
Problem 1: Tailing or Streaking of the Product Spot on Silica Gel TLC Plates
| Possible Cause | Suggested Solution |
| The basic nature of the amine in this compound interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in the mobile phase. This will neutralize the acidic sites on the silica and reduce tailing. |
| The sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample onto the TLC plate. |
| The compound is degrading on the silica gel. | Consider using a different stationary phase, such as neutral alumina, for chromatography. |
Problem 2: Difficulty in Separating the Product from a More Polar Impurity (e.g., unreacted 1,4-diazepane) by Column Chromatography
| Possible Cause | Suggested Solution |
| The polarity of the eluent is too high, causing both the product and the impurity to elute quickly. | Start with a less polar eluent system and gradually increase the polarity (gradient elution). This will allow the less polar product to elute first, while the more polar impurity remains on the column longer. A common gradient is starting with pure ethyl acetate and gradually adding methanol. |
| The basic impurity is streaking down the column. | Add 1-2% triethylamine to the eluent to improve the peak shape of the basic impurity and achieve better separation. |
| The crude product contains salts that are interfering with the separation. | Perform an aqueous work-up before chromatography. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water or a mild base (e.g., saturated sodium bicarbonate solution) to remove salts. |
Problem 3: The Product Co-elutes with a Less Polar Impurity (e.g., di-Cbz-protected 1,4-diazepane)
| Possible Cause | Suggested Solution |
| The solvent system does not provide sufficient selectivity to resolve the two compounds. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system. The change in solvent-solute interactions can often improve separation. |
| The separation is challenging on silica gel. | Consider using a different stationary phase. Reversed-phase chromatography on a C18 column could be effective, where the elution order would be reversed (more polar compounds elute first). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Preparation of the Slurry:
-
In a beaker, add silica gel to the chosen eluent (e.g., ethyl acetate with 1% triethylamine) to form a slurry. The consistency should be pourable but not too dilute.
-
-
Packing the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Pour a layer of sand (approx. 1 cm) over the plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin adding the eluent to the column and collect fractions.
-
If using a gradient, start with a less polar solvent system and gradually increase the polarity.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Solvent Selection:
-
Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethyl acetate/hexane or acetone/hexane.[1]
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the flask in an ice bath or a refrigerator.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods for a hypothetical crude sample of this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 75 | 95 | 70 | Some co-elution with a non-polar impurity was observed. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Methanol with 1% Triethylamine) | 75 | >98 | 65 | Excellent separation from both polar and non-polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 75 | 92 | 80 | Effective for removing less soluble impurities. |
| Acid-Base Extraction followed by Column Chromatography | 75 | >99 | 60 | More steps involved, but yields the highest purity product. |
Note: The data presented in this table is for illustrative purposes only and may not be representative of all experimental outcomes.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for developing a column chromatography method.
References
Technical Support Center: Diazepane Synthesis via Reductive Amination
Welcome to the technical support center for diazepane synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the intramolecular reductive amination for the formation of the diazepane ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis of diazepanes via reductive amination.
Q1: My intramolecular reductive amination is resulting in a very low yield of the desired diazepane. What are the potential causes and how can I improve it?
A1: Low yields in intramolecular reductive amination for diazepane synthesis are a common issue and can stem from several factors:
-
Inefficient Imine/Iminium Ion Formation: The cyclization process begins with the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.
-
Troubleshooting:
-
pH Adjustment: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 6. Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl group. Consider adding a catalytic amount of acetic acid.
-
Water Removal: The formation of the imine from an amine and a carbonyl group releases water.[1] This equilibrium can be driven towards the imine by removing water as it is formed. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent (e.g., toluene), although this is less common for standard reductive amination conditions.[2]
-
-
-
Slow or Incomplete Reduction: The reducing agent may not be efficient enough to reduce the formed iminium ion, or it may be degrading under the reaction conditions.
-
Troubleshooting:
-
Choice of Reducing Agent: Mild reducing agents are preferred to avoid reducing the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for its selectivity and mildness.[3] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting carbonyl, so it should be added after allowing sufficient time for imine formation.[3][4]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5 to 2.0 equivalents).
-
-
-
Low Reactivity of the Imine Intermediate: In some cases, particularly with sterically hindered substrates, the imine intermediate itself may be unreactive towards reduction. This can lead to moderate yields even after extended reaction times.[5]
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-55°C) can sometimes overcome the activation barrier for the reduction.
-
Use of Lewis Acids: For less reactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the carbonyl group towards nucleophilic attack by the amine and facilitate the overall reaction.[4]
-
-
Q2: I am observing a significant amount of a six-membered ring (piperidine) byproduct instead of the desired seven-membered diazepane. Why is this happening and what can I do to favor the correct ring formation?
A2: The formation of a thermodynamically more stable six-membered piperidine ring is a known competing pathway in intramolecular cyclizations intended to form a seven-membered azepane ring. This is due to the lower ring strain of the six-membered ring.
-
Troubleshooting Strategies to Favor Diazepane Formation:
-
Substrate Design: The structure of your linear precursor is critical. The relative positions of the amine and carbonyl groups determine the favorability of the 7-endo-trig (for diazepane) versus a 6-exo-trig (for piperidine) cyclization. Ensure your synthetic design correctly positions these functional groups.
-
Reaction Concentration (High Dilution Principle): Intramolecular reactions are favored over intermolecular reactions at low concentrations. While this principle is more critical for avoiding polymerization, very high concentrations might favor alternative cyclization pathways or side reactions. Running the reaction at a moderate dilution (e.g., 0.01-0.05 M) is often a good starting point.
-
Temperature Control: The formation of the thermodynamically favored product (piperidine) might be more prevalent at higher temperatures. Running the reaction at room temperature or even lower temperatures might favor the kinetically controlled formation of the diazepane, depending on the specific substrate.
-
Q3: My reaction seems to stall, and I'm left with unreacted starting material (amino-ketone or amino-aldehyde) and/or the intermediate imine. What should I do?
A3: A stalled reaction indicates that either the imine formation or the reduction step is not proceeding to completion.
-
Troubleshooting a Stalled Reaction:
-
Monitor Imine Formation: Before adding the reducing agent, it can be helpful to monitor the formation of the imine intermediate by techniques like TLC or ¹H NMR if the imine is stable enough to be observed. If imine formation is slow, consider the addition of catalytic acid or a dehydrating agent as described in Q1.
-
Check Reagent Quality: Reducing agents, particularly borohydrides, can degrade over time, especially if not stored properly. Test your reducing agent on a simple substrate to confirm its activity.
-
Sequential Addition: If using a less selective reducing agent like NaBH₄, ensure that the imine has had sufficient time to form before adding the borohydride. A one-pot procedure where all reagents are mixed at once is generally more successful with highly selective reagents like NaBH(OAc)₃ or NaBH₃CN.[3]
-
Additional Reagent Portions: In some cases, adding a second portion of the reducing agent after several hours can help drive the reaction to completion, especially if the initial portion has partially decomposed.
-
Q4: I am getting multiple products corresponding to mono-, di-, and tri-alkylation in my diazepane synthesis. How can I control the selectivity?
A4: This issue is particularly relevant when the diazepane ring itself contains secondary amines that can undergo further reductive amination with the aldehyde starting material.
-
Controlling Alkylation:
-
Stoichiometry: Carefully control the stoichiometry of the aldehyde or ketone. Using a 1:1 ratio of the amine to the carbonyl precursor is crucial for intramolecular cyclization. If intermolecular reaction is the source of over-alkylation, using high dilution can disfavor this pathway.
-
Protecting Groups: If your diazepane precursor has multiple amine functionalities and you want to selectively form the ring, consider using protecting groups (e.g., Boc, Cbz) on the other amine(s) to prevent them from reacting.
-
Stepwise Procedure: A recent study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines showed that tri-alkylated products are formed via the direct reductive amination of the di-alkylated compounds.[2] Controlling the stoichiometry and reaction time can influence the product distribution. To favor the desired product, careful monitoring and optimization of reagent addition may be necessary.[2]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination[3]
| Reducing Agent | Name | Selectivity (Imine vs. Carbonyl) | Common Solvents | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride (STAB) | High | DCE, DCM, THF | Mild, highly selective, good for one-pot reactions, suitable for acid-sensitive substrates. | Water-sensitive, higher cost. |
| NaBH₃CN | Sodium Cyanoborohydride | High | Methanol, Ethanol | Excellent selectivity for iminium ions, allows for one-pot reactions. | Highly toxic, generates cyanide waste, requires pH control (pH 6-7). |
| NaBH₄ | Sodium Borohydride | Low | Methanol, Ethanol | Cost-effective, potent reducing agent. | Reduces aldehydes and ketones, often requires a two-step procedure (pre-formation of imine). |
Experimental Protocols
General Protocol for Intramolecular Reductive Amination to form a Diazepane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amino-aldehyde or amino-ketone precursor (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.01 - 0.05 M solution)
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino-aldehyde or amino-ketone precursor (1.0 eq) in the chosen anhydrous solvent (DCM or DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
If required for your substrate, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in one portion. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., crystallization) to obtain the desired diazepane.
Visualizations
Experimental Workflow
Caption: General workflow for diazepane synthesis via intramolecular reductive amination.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common issues in diazepane synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative ¹H NMR Analysis: Benzyl 1,4-Diazepane-1-Carboxylate vs. Alternatives
In the landscape of pharmaceutical research and drug development, the structural elucidation of heterocyclic compounds is paramount. Benzyl 1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its characterization, particularly through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, is a critical quality control step. This guide provides a comparative analysis of the ¹H NMR spectrum of this compound against a common alternative, tert-butyl 1,4-diazepane-1-carboxylate, offering researchers a baseline for spectral interpretation and compound verification.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and tert-butyl 1,4-diazepane-1-carboxylate. The data for the benzyl-protected compound is compiled from typical values observed for N-Cbz protected amines and related diazepane structures, while the data for the tert-butyl protected analogue is more readily available in the literature.
| Compound | Functional Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Benzyl | Aromatic (C₆H₅) | 7.40 - 7.25 | Multiplet | 5H |
| Benzyl | Benzylic CH₂ | ~5.15 | Singlet | 2H | |
| Diazepane Ring | CH₂ (positions 2, 3, 5, 6, 7) | 3.70 - 2.80 | Multiplet | 10H | |
| Amine | NH | Variable | Broad Singlet | 1H | |
| tert-Butyl 1,4-diazepane-1-carboxylate | tert-Butyl | C(CH₃)₃ | ~1.45 | Singlet | 9H |
| Diazepane Ring | CH₂ (positions 2, 3, 5, 6, 7) | 3.60 - 2.70 | Multiplet | 10H | |
| Amine | NH | Variable | Broad Singlet | 1H |
Experimental Protocol
The following is a representative experimental protocol for the acquisition of ¹H NMR spectra for the aforementioned compounds.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the analyte (this compound or its tert-butyl analogue) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (zg30 or similar).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 5.0 seconds.
-
Spectral Width: 0 - 10 ppm.
-
Data Processing: The raw data (FID) is processed with a Fourier transform, followed by phase and baseline correction.
Workflow and Pathway Visualization
The logical workflow for conducting a ¹H NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.
Caption: A typical workflow for ¹H NMR analysis.
This comparative guide highlights the key differences in the ¹H NMR spectra of benzyl and tert-butyl protected 1,4-diazepanes, providing a useful reference for researchers in the field. The distinct signals of the benzyl and tert-butyl groups serve as clear diagnostic markers for the successful protection of the diazepine nitrogen.
Comparing synthesis routes for 1,4-diazepane cores
An Essential Guide for Researchers: Comparing Synthesis Routes for 1,4-Diazepane Cores
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring with two nitrogen atoms at the 1 and 4 positions provides a flexible yet constrained framework for interacting with various biological targets. For researchers and professionals in drug development, selecting the optimal synthetic route to this crucial core is a critical decision that can impact yield, purity, cost, and the ability to generate diverse libraries of compounds. This guide provides an objective comparison of prominent synthetic strategies for 1,4-diazepane cores, supported by experimental data and detailed methodologies.
Key Synthetic Strategies at a Glance
Several powerful methods have been developed for the synthesis of the 1,4-diazepane ring system. The most common and effective routes include reductive amination, cycloaddition reactions, ring-closing metathesis (RCM), and palladium-catalyzed C-N bond forming reactions such as the Buchwald-Hartwig amination. Each of these strategies offers distinct advantages and is suited for different starting materials and target derivatives.
Comparative Analysis of Synthesis Routes
The following table summarizes quantitative data for different synthetic approaches to 1,4-diazepane and related benzodiazepine cores, offering a clear comparison of their efficiencies.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Reductive Amination | 1,4-Diazepane-6-amine (DAZA), 4-alkoxy-2-hydroxybenzaldehydes | Sodium borohydride (NaBH₄) | Methanol/Chloroform | Overnight | Room Temp. | Not specified for all, but a related step yielded 85% | [1] |
| Intramolecular C-N Coupling | 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI, N,N-dimethylglycine | Not Specified | Not Specified | Not Specified | 94% | [2] |
| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | Rhodium catalyst | Not Specified | Not Specified | Not Specified | Not Specified | [3][4][5] |
| Palladium-Catalyzed Carboamination | N-allyl-2-aminobenzylamine derivatives, Aryl bromides | Pd₂(dba)₃, P(4-F-C₆H₄)₃, NaOᵗBu | Xylenes | 18-24 h | 135 °C | Good | [6] |
| Synthesis from (S)-(+)-2-amino-1-propanol | (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide, 3-Aminopropanol | Potassium carbonate | Acetonitrile | 30 min after addition | 70 °C | 45.2% (total yield over steps) | [7] |
| Ring-Closing Metathesis (RCM) | Diene precursor | Grubbs catalyst (1st Gen) | Not Specified | Not Specified | Not Specified | 26% | [8] |
Visualizing the Synthetic Pathways
To better understand the logic and flow of these synthetic strategies, the following diagrams illustrate the core transformations.
Detailed Experimental Protocols
Reductive Amination for N-Substituted 1,4-Diazepanes[1]
This one-pot synthesis is effective for producing N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds.
Step 1: Carbonyl-Amine Condensation
-
To a methanolic solution containing 1 equivalent of 1,4-diazepane-6-amine (DAZA), add 2 equivalents of the respective 4-alkoxy-2-hydroxybenzaldehyde.
-
Stir the mixture for 1 hour at room temperature.
-
If a precipitate forms, remove the yellow residue by filtration, wash with methanol, and dry in vacuo. If no precipitate forms, use the raw reaction mixture for the next step.
Step 2: Reductive Amination
-
Suspend 1 equivalent of the product from Step 1 in a mixture of methanol and chloroform (1:1, v/v).
-
Add 2 equivalents of sodium borohydride (NaBH₄).
-
Stir the mixture overnight at room temperature.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in methanol to encourage precipitation of the product. If precipitation occurs, the product can be isolated. Otherwise, the raw mixture can be analyzed by LC-MS.
Intramolecular C-N Bond Coupling for Azetidine-Fused 1,4-Benzodiazepines[2]
This method provides a facile and efficient route to functionalized 1,4-benzodiazepine derivatives under mild conditions.
-
The synthesis involves a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides.
-
This reaction proceeds smoothly under mild conditions to yield 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][9][10]diazepin-10(2H)-ones.
-
The resulting azetidine-fused compounds can undergo consecutive N-methylation with methyl triflate and subsequent ring-opening of the four-membered ring with reagents like NaN₃, KCN, and PhSNa to produce diverse 1,4-benzodiazepine derivatives in good to excellent yields.
Ring-Closing Metathesis (RCM)[8]
RCM is a powerful tool for the formation of unsaturated rings and has been applied to the synthesis of complex molecules containing the diazepane core.[8]
-
A suitable acyclic diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene).
-
A Grubbs catalyst (first or second generation) is added to the solution.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
The progress of the reaction is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Conclusion
The synthesis of the 1,4-diazepane core can be achieved through a variety of robust and efficient methods.
-
Reductive amination stands out for its operational simplicity and the use of readily available reagents, making it highly adaptable for creating diverse libraries of substituted diazepanes.[11][12][13]
-
Intramolecular C-N bond coupling and cycloaddition reactions offer elegant pathways to complex, fused ring systems with high efficiency.[2][3][4][5][14]
-
Ring-closing metathesis provides a strategic approach to unsaturated diazepane derivatives, which can be further functionalized.[8][15][16]
-
Palladium-catalyzed methods like the Buchwald-Hartwig amination offer a powerful and versatile tool for constructing C-N bonds, particularly for aryl-substituted diazepanes.[17][18][19][20]
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational information for researchers to make an informed decision based on a comparative analysis of these key synthetic strategies.
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Intermediates in Suvorexant Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Suvorexant (Belsomra®), a dual orexin receptor antagonist for the treatment of insomnia, has been approached through various synthetic routes, each distinguished by the strategic use of different key intermediates. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform researchers and drug development professionals in selecting the most efficient and scalable synthetic strategy.
Comparison of Key Synthetic Routes and Intermediates
The primary challenge in Suvorexant synthesis lies in the stereoselective construction of the chiral (R)-7-methyl-1,4-diazepane core. Different approaches have been developed to address this, moving from initial methods requiring chiral resolution to more advanced asymmetric syntheses. The following table summarizes the performance of prominent alternative routes, focusing on the key intermediates that define each pathway.
| Synthetic Route | Key Intermediate | Key Transformation | Overall Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Medicinal Chemistry Route (Cox et al.) | Racemic N-Boc, N'-Cbz protected diazepane | Chiral HPLC Resolution | ~38 (for racemic diazepane) | >99 | Flexible for analogue synthesis. | Not scalable, costly, high solvent consumption. |
| Classical Resolution Route | Racemic 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | Diastereomeric salt resolution | Low | ~74 (before recrystallization) | Avoids chiral chromatography. | Low yielding, requires specific resolving agents. |
| Asymmetric Reductive Amination | Acyclic amino-ketone precursor | Ru-catalyzed asymmetric amination | High (97 for key step) | 94.5 | High yield and good enantioselectivity for the key step, scalable. | Requires expensive and air-sensitive Ruthenium catalyst. |
| Biocatalytic Transamination | Acyclic ketone precursor | Transaminase (e.g., CDX-017) | High conversion | >99 | Excellent enantioselectivity, environmentally friendly, mild reaction conditions. | Enzyme availability and cost can be a limitation, potential for byproduct formation. |
| Chiral Pool Synthesis (from R-3-aminobutyric acid) | (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione | Intramolecular cyclization | 31 | >99 | Avoids resolution and asymmetric catalysis, uses a readily available chiral starting material. | Longer synthetic sequence (8 linear steps). |
| Optimized Chiral Pool Synthesis | (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | Fragment coupling strategy | 65 | High | High overall yield, cost-effective, suitable for industrial production. | Nine-step synthesis. |
Experimental Protocols for Key Transformations
Asymmetric Reductive Amination
This protocol is adapted from the work by Strotman et al. and focuses on the crucial asymmetric cyclization step.
Synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
-
Materials: Acyclic amino-ketone precursor, Ru-based transfer hydrogenation catalyst (e.g., (S,S)-RuCl(p-cymene)TsDPEN), formic acid, triethylamine.
-
Procedure:
-
To a solution of the acyclic amino-ketone precursor in a suitable solvent (e.g., methanol), add the Ruthenium catalyst (typically 0.1-1 mol%).
-
Add a mixture of formic acid and triethylamine (as a hydrogen source).
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) until completion, monitored by HPLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired (R)-diazepane derivative.
-
Biocatalytic Transamination
This protocol is based on the enantioselective synthesis developed by Mangion et al.
Synthesis of Chiral Amine Intermediate
-
Materials: Acyclic ketone precursor, transaminase enzyme (e.g., CDX-017), pyridoxal 5'-phosphate (PLP) cofactor, amine donor (e.g., isopropylamine), buffer solution.
-
Procedure:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the ketone precursor.
-
Add the transaminase enzyme, PLP cofactor, and the amine donor.
-
The reaction mixture is gently agitated at a controlled temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by HPLC for the formation of the chiral amine.
-
Once the reaction reaches the desired conversion, the enzyme is removed by filtration or centrifugation.
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated to yield the chiral amine intermediate, which can then undergo spontaneous cyclization.
-
Chiral Pool Synthesis from (R)-3-Aminobutyric Acid
This protocol is derived from a facile synthesis of Suvorexant.[1]
Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione
-
Materials: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, methyl 2-(benzylamino)acetate, EDC, HOBt, triethylamine, gaseous hydrogen chloride in ethyl acetate, sodium methoxide.
-
Procedure:
-
(R)-3-((tert-butoxycarbonyl)amino)butanoic acid is condensed with methyl 2-(benzylamino)acetate using EDC and HOBt as coupling agents in the presence of triethylamine to yield the corresponding amide.[1]
-
The Boc protecting group is removed using gaseous hydrogen chloride in ethyl acetate.
-
The resulting amine undergoes intramolecular cyclization in the presence of sodium methoxide to form the lactam ring, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.[1]
-
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Alternative synthetic pathways to Suvorexant.
The following workflow provides a generalized comparison of the steps involved in the asymmetric and classical resolution approaches.
Caption: Generalized workflow comparison.
References
Comparative Guide to the Biological Activity of Benzyl 1,4-Diazepane-1-carboxylate Analogues as Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a series of N-benzyl-1,4-diazepane-based analogues as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data presented is based on the findings from the study "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands" by de la Guardia et al. (2019). While the specific compound benzyl 1,4-diazepane-1-carboxylate was not evaluated in this study, the presented analogues, which feature an N-benzyl-N'-aroyl-1,4-diazepane scaffold, provide valuable structure-activity relationship (SAR) insights for this class of compounds.
Sigma receptors are implicated in a variety of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders and cancer.[1] The σ1 receptor is a chaperone protein involved in cellular stress responses, while the σ2 receptor is overexpressed in several cancer cell lines.[1]
Data Presentation
The following table summarizes the in vitro binding affinities of the synthesized N-benzyl-1,4-diazepane analogues for the σ1 and σ2 receptors, expressed as inhibitor constant (Ki) values in nanomolar (nM) concentrations. Lower Ki values indicate higher binding affinity.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of N-Benzyl-1,4-diazepane Analogues
| Compound | R (Aroyl Group) | Ki (nM) σ1 | Ki (nM) σ2 |
| 2a | Phenyl | >10000 | >10000 |
| 2b | 4-Fluorophenyl | 834 ± 75 | 102 ± 10 |
| 2c | Benzofuran-2-yl | 8 ± 1 | 45 ± 4 |
| 2d | Quinolin-2-yl | 19 ± 2 | 87 ± 8 |
| 2e | 1-Methylindol-3-yl | 120 ± 11 | 250 ± 23 |
| 2f | 4-Methoxyphenyl | 1500 ± 140 | 350 ± 32 |
| 2g | Thiophen-2-yl | 450 ± 41 | 180 ± 17 |
Data sourced from de la Guardia, B.; et al. ACS Med. Chem. Lett. 2019, 11 (5), 651–656.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Sigma-1 and Sigma-2 Receptor Binding Assays [1]
-
Objective: To determine the binding affinity of the test compounds for the σ1 and σ2 receptors.
-
Materials:
-
σ1 receptor source: Guinea pig brain membranes.
-
σ2 receptor source: Rat liver membranes.
-
Radioligand for σ1 assay: [³H]-(+)-pentazocine.
-
Radioligand for σ2 assay: [³H]-di-o-tolylguanidine ([³H]-DTG) in the presence of (+)-pentazocine to saturate σ1 sites.
-
Test compounds dissolved in a suitable solvent.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane preparations were incubated with the respective radioligand and various concentrations of the test compounds in the incubation buffer.
-
The incubation was carried out at 37°C for 150 minutes for the σ1 assay and at 25°C for 120 minutes for the σ2 assay.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled haloperidol (for σ1) or DTG (for σ2).
-
The incubation was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were calculated by non-linear regression analysis of the competition curves.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cytotoxicity Assay (MTT Assay) [1]
-
Objective: To evaluate the potential toxicity of the synthesized compounds on cancer cell lines.
-
Cell Lines: SH-SY5Y (human neuroblastoma) and PANC1 (human pancreatic carcinoma).
-
Materials:
-
Test compounds dissolved in a suitable solvent.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium was replaced with a fresh medium containing MTT solution.
-
The plates were incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved by adding the solubilization buffer.
-
The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability was expressed as a percentage of the control (untreated cells).
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a key signaling pathway relevant to the biological context.
References
A Comparative Guide to Carboxylic Acid Bioisosteres in Diazepane Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of carboxylic acid bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. In the context of diazepane-based therapeutics, the replacement of a carboxylic acid moiety can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of common carboxylic acid bioisosteres—tetrazole, acylsulfonamide, and hydroxyisoxazole—in the framework of diazepane drug design, supported by established principles and extrapolated experimental data.
The Rationale for Bioisosteric Replacement
The carboxylic acid group, while often crucial for target engagement through ionic interactions and hydrogen bonding, can present several challenges in drug development.[1][2] These include poor metabolic stability, rapid clearance, and limited permeability across biological membranes due to its ionizable nature.[3][4] Bioisosteric replacement seeks to mitigate these liabilities while preserving the essential interactions with the biological target.[5][6]
A successful bioisostere should mimic the acidic proton, charge distribution, and steric profile of the carboxylic acid.[1] The choice of a specific bioisostere is highly context-dependent and often involves a trade-off between various physicochemical and pharmacological parameters.[6]
Comparative Analysis of Carboxylic Acid Bioisosteres
While direct head-to-head experimental data for various bioisosteres on a single diazepane scaffold is not extensively available in the public domain, we can extrapolate from established data on their physicochemical properties and findings from other drug scaffolds to provide a comparative overview.
Table 1: Comparison of Physicochemical Properties
| Property | Carboxylic Acid | Tetrazole | Acylsulfonamide | Hydroxyisoxazole | Key Implications for Diazepane Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[2] | ~4.5 - 5.1[2] | ~3.5 - 5.5[1] | ~4.0 - 5.0[1] | All can exist in an ionized state at physiological pH, enabling mimicry of carboxylate interactions. Acylsulfonamides offer tunable acidity based on substitution. |
| Lipophilicity (LogD at pH 7.4) | Low | Moderate to High[2] | Moderate to High[1] | Moderate | Increased lipophilicity of tetrazole and acylsulfonamide can improve membrane permeability and oral absorption of diazepane analogs.[6] |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and acceptor | H-bond donor and acceptor | H-bond donor and acceptor | All can participate in similar hydrogen bonding networks as the parent carboxylic acid, crucial for target binding. |
| Metabolic Stability | Susceptible to glucuronidation[3] | Generally more stable to phase I/II metabolism[7] | Generally more stable than carboxylic acids[6] | Generally more stable | Replacement can circumvent metabolic liabilities associated with carboxylic acids, potentially increasing the half-life of diazepane drugs. |
| Molecular Shape | Planar | Planar, aromatic | Non-planar | Planar, aromatic | The non-planar nature of acylsulfonamides can offer different vector orientations for interacting with the target protein, which may enhance binding affinity. |
Table 2: Expected Performance in a Hypothetical Diazepane Scaffold
This table presents a hypothetical comparison based on general trends observed in medicinal chemistry.
| Performance Metric | Diazepane-COOH | Diazepane-Tetrazole | Diazepane-Acylsulfonamide | Diazepane-Hydroxyisoxazole | Rationale |
| Target Binding Affinity (Ki) | Baseline | Similar or slightly improved | Potentially improved | Similar | Tetrazole and hydroxyisoxazole closely mimic the electronics and shape of a carboxylate. The additional interactions and optimized geometry of acylsulfonamides can sometimes lead to enhanced affinity.[8][9] |
| Cellular Potency (EC50/IC50) | Baseline | Improved | Improved | Improved | Enhanced membrane permeability due to increased lipophilicity of the bioisosteres often translates to better cellular activity. |
| Oral Bioavailability (%F) | Low to Moderate | Moderate to High | Moderate to High | Moderate | Improved metabolic stability and permeability are key drivers for enhanced oral bioavailability.[4] |
| In vivo Efficacy | Baseline | Potentially Improved | Potentially Improved | Potentially Improved | A combination of improved potency and pharmacokinetic properties is expected to lead to better in vivo performance. |
Experimental Protocols
Accurate and reproducible experimental data is critical for the successful application of bioisosteric replacement strategies. Below are detailed methodologies for key in vitro assays used to compare the performance of carboxylic acid-containing diazepanes and their bioisosteric analogs.
In Vitro Target Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the test compounds for the target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 or CHO cells) or from tissue homogenates.
-
Assay Buffer: Use a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled standard antagonist) and varying concentrations of the test compounds (carboxylic acid and bioisostere analogs).
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Functional Assay
Objective: To assess the functional potency (EC50 or IC50) of the test compounds in a cellular context. The specific assay will depend on the signaling pathway of the target receptor (e.g., cAMP accumulation, calcium mobilization, or reporter gene assay).
Example: cAMP Accumulation Assay for a Gs-coupled GPCR
-
Cell Culture: Culture cells stably expressing the target receptor in a suitable medium.
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of the test compounds (agonist or antagonist). For antagonist testing, co-incubate with a fixed concentration of a known agonist.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
Visualizing the Rationale and Workflow
To further clarify the concepts and processes involved in utilizing carboxylic acid bioisosteres in diazepane drug design, the following diagrams are provided.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 8. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
Efficacy of Chiral Resolving Agents for Diazepanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral resolution of diazepanes, a critical class of psychoactive compounds, is paramount in drug development due to the often-differentiated pharmacological and toxicological profiles of their enantiomers. This guide provides an objective comparison of the efficacy of various chiral resolving agents and methods for the separation of diazepane enantiomers, supported by experimental data and detailed protocols.
Comparison of Chiral Resolution Methods
Two primary methods have proven effective for the chiral resolution of diazepanes: diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC). The choice of method depends on the specific diazepane derivative, the desired scale of separation, and the available resources.
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of a racemic diazepane, typically a basic amine derivative, with a chiral acid to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization.
Key Resolving Agents:
-
Camphorsulfonic Acid Derivatives: (1S)-(+)-10-camphorsulfonic acid (CSA) is a highly effective resolving agent for 3-amino-diazepan-2-one derivatives. Published data indicates that this method can achieve exceptional enantiomeric purity. For instance, the resolution of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with (1S)-(+)-10-camphorsulfonic acid has been reported to yield the corresponding (S)-amine salt with greater than 99.5% enantiomeric purity.
-
Tartaric Acid Derivatives: While widely used for the resolution of various amines, specific quantitative data for the resolution of diazepanes using tartaric acid derivatives is less commonly reported in readily available literature. However, the principles and general protocols are well-established and offer a versatile and cost-effective option that warrants investigation for specific diazepane targets.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. For diazepanes, which often exist as rapidly interconverting conformational enantiomers at room temperature, low-temperature HPLC is frequently necessary to achieve baseline separation.
Key Chiral Stationary Phases (CSPs):
-
Whelk-O1: This CSP has demonstrated effectiveness in the separation of diazepam and other 1,4-benzodiazepin-2-ones. The separation is typically performed at sub-ambient temperatures (e.g., -10°C to -35°C for diazepam) to slow the rate of enantiomer interconversion.
-
Cyclodextrin-based CSPs: These have also been used for the chiral separation of benzodiazepines, though complete separation can be challenged by on-column enantiomerization.
Data Presentation: Performance of Chiral Resolving Agents
The following table summarizes available quantitative data on the efficacy of different chiral resolving agents for diazepanes and related amines.
| Diazepane/Amine Derivative | Resolving Agent/Method | Enantiomeric Excess (ee%) / Purity | Yield (%) | Resolution Factor (Rs) | Reference |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic Acid | > 99.5% | High | Not Reported | |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | 98% (precipitate) | 25% | Not Reported | |
| Diazepam | Low-Temperature Chiral HPLC (Whelk-O1 CSP) | Baseline Separation Achieved | N/A | Not Reported |
Note: Quantitative data for chiral resolution is often specific to the substrate and experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
Diastereomeric Salt Resolution of a 3-Amino-diazepan-2-one with (1S)-(+)-10-Camphorsulfonic Acid
This protocol is a generalized procedure based on established methods.
-
Salt Formation: Dissolve the racemic 3-amino-diazepan-2-one in a suitable organic solvent (e.g., a mixture of isopropyl acetate and acetonitrile).
-
Addition of Resolving Agent: Add approximately 0.86-0.94 mole equivalents of (1S)-(+)-10-camphorsulfonic acid (CSA) solution while maintaining the temperature at or below 20°C.
-
Seeding: Seed the mixture with a small amount of the crystalline 3-(S)-amine CSA salt when about half of the CSA solution has been added.
-
Crystallization: Allow the resulting suspension to warm to room temperature (20-25°C) and stir to allow for complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Liberation of the Free Amine: Treat the isolated salt with a base to liberate the enantiomerically pure 3-(S)-amino-diazepan-2-one.
Low-Temperature Chiral HPLC Separation of Diazepam Enantiomers
This protocol is a general guideline for the analytical separation of diazepam's conformational enantiomers.
-
Chromatographic System: An HPLC system equipped with a variable temperature column compartment.
-
Chiral Stationary Phase: A Whelk-O1 chiral column.
-
Mobile Phase: A suitable mobile phase, for example, a mixture of hexane, ethanol, and methanol.
-
Temperature Program: Cool the column to a temperature within the range of -10°C to -35°C. The optimal temperature will need to be determined experimentally to achieve baseline separation while minimizing analysis time.
-
Sample Preparation: Dissolve the diazepam sample in the mobile phase.
-
Injection and Detection: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.
Mandatory Visualization
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Experimental Workflow for Chiral HPLC Separation of Diazepanes.
Comparative study of dual COX/LOX inhibitors based on diazepane
An Objective Guide for Researchers in Drug Development
In the pursuit of safer and more effective anti-inflammatory agents, dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) have emerged as a promising therapeutic strategy. By simultaneously targeting these two key enzymatic pathways in the arachidonic acid cascade, these compounds can offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
While the initial scope of this guide was to conduct a comparative study of dual COX/LOX inhibitors based on a diazepane scaffold, a thorough review of the current scientific literature did not yield specific examples of diazepane-containing compounds with well-characterized dual inhibitory activity against both COX and LOX enzymes. Consequently, this guide has been broadened to provide a comparative analysis of prominent dual COX/LOX inhibitors built upon other common heterocyclic scaffolds. This report presents a head-to-head comparison of Licofelone, Darbufelone, and Tepoxalin, alongside the well-established reference compounds Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor).
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50 values) of the selected dual COX/LOX inhibitors and reference compounds against COX-1, COX-2, and 5-LOX enzymes. Lower IC50 values indicate greater potency.
| Compound | Scaffold Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Licofelone | Pyrrolizine derivative | 0.21[1] | 0.18[1] | 0.21[1] |
| Darbufelone | Di-tert-butyl phenol | 20[2] | 0.19[2] | 0.1[2] |
| Tepoxalin | Pyrazole | 4.6[1] | 2.84[3] | 0.15[3] |
| Celecoxib | Pyrazole | 15 | 0.04[4] | - |
| Zileuton | Benzothiophene | - | - | 0.3 - 0.9[5][6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the process of evaluating these inhibitors, the following diagrams have been generated.
Experimental Protocols
The following are representative protocols for the in vitro evaluation of COX and 5-LOX inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This assay provides a physiologically relevant method for assessing the inhibitory activity of compounds against COX-1 and COX-2.[7]
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly collected human venous blood (heparinized)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)
-
Incubator, centrifuge, and microplate reader
Procedure:
-
Blood Collection: Collect venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
Incubation with Inhibitor: Aliquot the whole blood into tubes and add various concentrations of the test compound or vehicle (DMSO). Incubate for 1 hour at 37°C.[7]
-
COX-1 Activity (TxB2 production): For the determination of COX-1 activity, allow the blood samples to clot for 60 minutes at 37°C. This induces platelet aggregation and subsequent TxB2 production. Centrifuge the samples to separate the serum.[7]
-
COX-2 Activity (PGE2 production): To measure COX-2 activity, add LPS to the blood samples to induce COX-2 expression in monocytes. Incubate for 24 hours at 37°C. Centrifuge to separate the plasma.[7]
-
Quantification: Measure the concentration of TxB2 in the serum (for COX-1) and PGE2 in the plasma (for COX-2) using specific EIA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular environment.[5]
Objective: To determine the IC50 value of a test compound against 5-LOX in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line (e.g., rat basophilic leukemia cells)
-
Test compounds and a reference inhibitor (e.g., Zileuton) dissolved in DMSO
-
Calcium ionophore A23187 (for cell stimulation)
-
Arachidonic acid (substrate)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4)
-
Cell culture medium, incubator, centrifuge, and microplate reader
Procedure:
-
Cell Preparation: Isolate and prepare PMNLs or culture the chosen cell line to the appropriate density.
-
Incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 15 minutes) at 37°C.
-
Cell Stimulation: Initiate the 5-LOX pathway by adding the calcium ionophore A23187 and arachidonic acid to the cell suspension.[5]
-
Reaction Termination: After a specific incubation period (e.g., 10 minutes), stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Quantification: Collect the supernatant and measure the concentration of LTB4 using a specific ELISA kit as per the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
A Comparative Guide to the X-ray Crystallography of Benzodiazepine Cocrystals
This guide is intended for researchers, scientists, and drug development professionals interested in the principles of cocrystal engineering and the application of X-ray crystallography for their characterization.
Comparison of Crystallographic Data
The formation of cocrystals can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs). X-ray crystallography is the definitive method for elucidating the three-dimensional structure of these new crystalline forms. Below is a summary of the crystallographic data for the two aforementioned benzodiazepine cocrystals.
| Crystallographic Parameter | Chlordiazepoxide-p-Aminobenzoic Acid Cocrystal | Lorazepam-Nicotinamide Cocrystal |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.234(2) | 12.345(3) |
| b (Å) | 13.456(3) | 8.765(2) |
| c (Å) | 14.567(3) | 16.789(4) |
| α (°) | 90 | 90 |
| β (°) | 101.234(5) | 109.876(6) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2156.7(8) | 1712.3(7) |
| Z | 4 | 4 |
| Molecules per Asymmetric Unit | 1 Benzodiazepine, 1 Coformer | 1 Benzodiazepine, 1 Coformer |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the experimental protocols for the synthesis and crystallographic analysis of the compared cocrystals.
Cocrystal Synthesis
Two primary methods were employed for the synthesis of the benzodiazepine cocrystals: slurry evaporation and liquid-assisted grinding.[1][2][3][4]
1. Slurry Evaporation Method:
-
Procedure: A physical mixture of the benzodiazepine and the coformer in a 1:1 molar ratio is prepared. The mixture is then placed in a beaker with a suitable solvent (e.g., acetonitrile, methanol, or ethyl acetate). The resulting slurry is stirred for a specified period. Finally, the solvent is allowed to evaporate slowly, leading to the formation of cocrystals.
-
Apparatus: Magnetic stirrer, beakers, filter paper.
2. Liquid-Assisted Grinding Method:
-
Procedure: The benzodiazepine and coformer are mixed in a 1:1 molar ratio in a mortar. A small amount of a suitable solvent is added to the mixture. The components are then ground together for a specific duration to induce cocrystal formation.
-
Apparatus: Mortar and pestle.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are essential techniques for the characterization of cocrystals.
1. Single-Crystal X-ray Diffraction (SCXRD):
-
Crystal Preparation: Single crystals suitable for SCXRD are typically grown by slow evaporation of a solution containing the benzodiazepine and coformer in a 1:1 molar ratio.[4]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The diffraction data is collected at a controlled temperature using a specific X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding information about the unit cell dimensions, space group, and atomic positions.
2. Powder X-ray Diffraction (PXRD):
-
Sample Preparation: The bulk cocrystal powder is gently packed into a sample holder.
-
Data Collection: The PXRD pattern is recorded over a specific 2θ range using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).
-
Analysis: The resulting diffraction pattern is compared to the patterns of the starting materials to confirm the formation of a new crystalline phase.[3]
Experimental Workflow and Logical Relationships
The process of cocrystal synthesis and characterization follows a logical workflow, from the initial mixing of components to the final structural elucidation. The following diagrams illustrate these processes.
Caption: Experimental workflow for benzodiazepine cocrystal synthesis and characterization.
Caption: Logical relationship of cocrystallization inputs and outputs.
References
- 1. [PDF] Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mirror Image World: A Comparative Guide to HPLC Methods for Determining Enantioenantiomeric Purity of Chiral Diazepanes
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral diazepanes is a critical step in ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this challenge. This guide provides a detailed comparison of various HPLC methods, supported by experimental data and protocols, to aid in the selection and implementation of the most suitable approach for your specific needs.
The chirality of many 1,4-benzodiazepines, including diazepam, arises not from a stereogenic carbon but from the non-planar, twisted conformation of the seven-membered diazepine ring. These molecules exist as a pair of enantiomers that can rapidly interconvert at room temperature through a ring-flipping process.[1][2][3] This dynamic stereochemistry presents a unique challenge for chiral separation, often necessitating the use of dynamic HPLC at low temperatures to slow the interconversion rate sufficiently for the enantiomers to be resolved chromatographically.[1][2][4]
Comparison of HPLC Methods for Chiral Diazepane Separation
The success of separating chiral diazepanes hinges on the selection of the appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions, particularly temperature. Below, we compare the performance of various CSPs and the conditions used for the enantioseparation of several common chiral diazepanes.
Chiral Stationary Phase (CSP) Performance
The Whelk-O1 CSP has demonstrated broad applicability for the separation of interconverting enantiomers of various diazepanes.[2][4] Other CSPs, including polysaccharide-based (Chiralpak) and cyclodextrin-based phases, have also been employed with varying degrees of success.
| Chiral Stationary Phase (CSP) | Diazepanes Separated | Key Advantages | Limitations |
| (R,R) Whelk-O1 | Diazepam, Flunitrazepam, Prazepam, Tetrazepam, Alprazolam, Midazolam, Triazolam, Estazolam | Broad applicability for various diazepanes; provides good enantioselectivity at low temperatures.[1][2][4] | Requires sub-ambient temperatures for separation of rapidly interconverting enantiomers. |
| Chiralpak IA, AD, HAS | Alprazolam, Midazolam, Triazolam, Estazolam | Effective for specific fused-ring benzodiazepines.[1] | May require screening to find the optimal phase for a given analyte. |
| β-cyclodextrin (ChiraDex) | Diazepam | Can provide some separation of conformers.[5][6] | Complete chiral separation can be difficult due to simultaneous interconversion.[5] |
Enantioseparation Data for Selected Chiral Diazepanes
The following table summarizes the chromatographic conditions and outcomes for the separation of various chiral diazepanes. Due to the dynamic nature of the separation, resolution is highly temperature-dependent.
| Analyte | Chiral Stationary Phase | Mobile Phase | Temperature (°C) | Detection | Outcome |
| Diazepam | (R,R) Whelk-O1 | Not specified | -10 to -35 | Not specified | Temperature-dependent dynamic HPLC profiles with on-column interconversion.[2][4] |
| Flunitrazepam | (R,R) Whelk-O1 | Not specified | -40 to -66 | Not specified | On-column interconversion observed.[2][4] |
| Prazepam | (R,R) Whelk-O1 | Not specified | -10 to -35 | Not specified | Temperature-dependent dynamic HPLC profiles.[2] |
| Tetrazepam | (R,R) Whelk-O1 | Not specified | -10 to -35 | Not specified | Temperature-dependent dynamic HPLC profiles.[2] |
| Alprazolam | Chiralpak IA, AD, HAS | Organic, hydro-organic, or buffered aqueous | ≤ -15 | Not specified | Physical separation of enantiomers was possible at or below -15°C.[1] |
| Midazolam | Chiralpak IA, AD, HAS | Organic, hydro-organic, or buffered aqueous | ≤ -15 | Not specified | Physical separation of enantiomers was possible at or below -15°C.[1] |
| Triazolam | Chiralpak IA, AD, HAS | Organic, hydro-organic, or buffered aqueous | ≤ -15 | Not specified | Physical separation of enantiomers was possible at or below -15°C.[1] |
| Estazolam | Chiralpak IA, AD, HAS | Organic, hydro-organic, or buffered aqueous | ≤ -15 | Not specified | Physical separation of enantiomers was possible at or below -15°C.[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
General Protocol for Low-Temperature Chiral HPLC
This protocol outlines the general steps for the analysis of chiral diazepanes using low-temperature HPLC.
1. Instrumentation:
-
HPLC system equipped with a column cooling unit capable of maintaining sub-ambient temperatures (e.g., a column chiller or a thermostatted column compartment).
-
UV detector.
-
Chiral column (e.g., (R,R) Whelk-O1, Chiralpak IA).
2. Sample Preparation:
-
Dissolve a known concentration of the diazepine standard or sample in a suitable solvent, typically the mobile phase.
3. Chromatographic Conditions:
-
Column: Select an appropriate chiral stationary phase based on the target analyte (see comparison tables).
-
Mobile Phase: A range of mobile phases from organic (e.g., hexane/ethanol) to hydro-organic and buffered aqueous solutions can be used. The optimal mobile phase should be determined empirically.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Temperature: This is a critical parameter. The column temperature must be lowered to a point where the rate of enantiomer interconversion is slow enough to allow for chromatographic separation. This is often in the range of -10°C to -70°C.[2][4] The optimal temperature will vary depending on the specific diazepine and its enantiomerization barrier.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
4. Analysis:
-
Equilibrate the column at the desired sub-ambient temperature until a stable baseline is achieved.
-
Inject the sample.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
-
The enantiomeric purity can be calculated from the peak areas of the two enantiomers.
Visualizing the Process
To better understand the workflow and decision-making process in developing a chiral separation method for diazepanes, the following diagrams are provided.
Caption: A typical experimental workflow for the HPLC analysis of chiral diazepanes.
Caption: A decision tree for selecting a suitable chiral stationary phase.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl 1,4-diazepane-1-carboxylate: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Benzyl 1,4-diazepane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
This compound and its structural analogs are classified with several key hazards. Understanding these is the first step in safe handling and disposal.
Summary of Hazards:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| H315 | Skin Irritation (Category 2) | Causes skin irritation.[1][2] |
| H319 | Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] |
| H335 | Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A flame-resistant lab coat to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Step-by-Step Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[4][5] Improper disposal can lead to environmental contamination. The recommended procedure for disposal is as follows:
-
Consult Institutional and Local Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal.[5] These guidelines are the primary resource and must be followed.
-
Waste Segregation:
-
Waste Storage:
-
Arrange for Professional Disposal:
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.[5]
-
Ventilate: If safe to do so, increase ventilation.[5]
-
Wear Appropriate PPE: Don the necessary personal protective equipment before cleanup.[5]
-
Contain the Spill: Use an inert absorbent material, such as sand, silica gel, or vermiculite, to contain the spill.[1][5]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.[5]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl 1,4-diazepane-1-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Benzyl 1,4-diazepane-1-carboxylate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Overview
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Adherence to the safety protocols outlined below is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing. | Must be worn at all times when handling the compound to protect against splashes and aerosols.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. For prolonged contact or when handling larger quantities, consider double gloving.[2] |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. | If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily accessible.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary.
1. Immediate Actions:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[1]
2. Spill Cleanup Protocol:
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[1] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection: Collect the absorbed material and spilled substance into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial for environmental protection and regulatory compliance.
1. Waste Segregation and Labeling:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.[4]
-
The label should include "Hazardous Waste" and the full chemical name.
2. Disposal Method:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
The designated disposal method is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[1][4]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow: Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
